4-(1H-pyrazol-1-yl)benzonitrile
Description
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Properties
IUPAC Name |
4-pyrazol-1-ylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPWCEHHSRUSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25699-83-6 | |
| Record name | 4-(1-Pyrazolyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(1H-pyrazol-1-yl)benzonitrile chemical properties
An In-depth Technical Guide to 4-(1H-pyrazol-1-yl)benzonitrile: Core Chemical Properties and Applications
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 4-(1H-pyrazol-1-yl)benzonitrile, a heterocyclic compound of significant interest to the chemical, pharmaceutical, and material science sectors. We will delve into its structural attributes, synthesis, spectroscopic profile, and reactivity, offering insights grounded in established chemical principles and relevant literature. This guide is intended for researchers, process chemists, and drug development professionals seeking to leverage this molecule's potential in their work.
Introduction: The Scientific Rationale
4-(1H-pyrazol-1-yl)benzonitrile is a bifunctional molecule incorporating two key pharmacophores: the pyrazole ring and the benzonitrile group. The pyrazole moiety is a well-established scaffold in medicinal chemistry, known to be present in numerous clinically approved drugs and exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The benzonitrile group, while serving as a versatile synthetic handle, is also a recognized bioisostere for other functional groups and can participate in crucial molecular interactions within biological targets.[2]
The strategic combination of these two groups in a para-substituted arrangement creates a rigid, planar structure with a defined vector for potential interactions, making it an attractive starting point for fragment-based drug discovery and a valuable intermediate in the synthesis of more complex bioactive molecules, such as checkpoint kinase 1 (Chk1) inhibitors and androgen receptor modulators.[3][4] This guide aims to provide the foundational chemical knowledge required to effectively utilize this compound.
Molecular Structure and Physicochemical Properties
The core structure consists of a pyrazole ring linked via a nitrogen atom to the fourth position of a benzene ring, which is terminated by a nitrile functional group. This arrangement dictates its electronic and physical properties.
Caption: Molecular structure of 4-(1H-pyrazol-1-yl)benzonitrile.
Quantitative data for the parent compound is primarily based on computational models, supplemented here with experimental data from closely related analogs for contextual comparison.
| Property | Value (4-(1H-pyrazol-1-yl)benzonitrile) | Analog: 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile[5] | Analog: 4-(1H-pyrazol-1-yl)benzoic acid[6][7] |
| Molecular Formula | C₁₀H₇N₃ | C₁₀H₆ClN₃ | C₁₀H₈N₂O₂ |
| Molecular Weight | 169.18 g/mol | 203.63 g/mol | 188.18 g/mol |
| Appearance | White to light yellow powder/crystal (Predicted) | Not specified | Not specified |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, Methanol. Low aqueous solubility. | Sufficient water solubility mentioned in a patent context.[3] | Not specified |
| XLogP3 | 1.8 (Predicted) | 2.2 (Computed)[5] | 1.7 (Computed)[6] |
| Hydrogen Bond Donors | 0 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 2 | 3 |
Synthesis and Purification
Representative Protocol: Nucleophilic Aromatic Substitution
This protocol is based on analogous reactions reported for similar heterocyclic compounds. The choice of a strong base is critical to deprotonate the pyrazole, forming the pyrazolate anion, which is a potent nucleophile. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the salts and promoting the SNAr mechanism.
Step-by-Step Methodology:
-
Deprotonation: To a stirred suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add a solution of pyrazole (1.0 equivalent) in DMF dropwise at 0 °C. The causality here is the need to control the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, indicating the complete formation of the sodium pyrazolate salt.
-
Nucleophilic Attack: Add a solution of 4-fluorobenzonitrile (1.1 equivalents) in DMF to the reaction mixture. The use of a slight excess of the electrophile ensures the complete consumption of the valuable pyrazole starting material.
-
Heating: Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient benzene ring.
-
Work-up and Isolation: After completion (monitored by TLC or LC-MS), cool the mixture to room temperature and carefully quench with water. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 4-(1H-pyrazol-1-yl)benzonitrile.
Caption: General workflow for the synthesis of 4-(1H-pyrazol-1-yl)benzonitrile.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Based on the known spectra of its constituent parts, a detailed spectroscopic profile can be predicted.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The predicted spectra are as follows:
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 8.2 | d (J ≈ 2.5 Hz) | 1H | H-5 (Pyrazole) | Deshielded by adjacent N and aromatic ring. |
| ~ 7.8 - 7.9 | d (J ≈ 1.5 Hz) | 1H | H-3 (Pyrazole) | Deshielded by adjacent N atoms. |
| ~ 7.75 - 7.85 | d (J ≈ 8.5 Hz) | 2H | H-2', H-6' (Benzene) | Ortho to the nitrile group, deshielded. |
| ~ 7.65 - 7.75 | d (J ≈ 8.5 Hz) | 2H | H-3', H-5' (Benzene) | Ortho to the pyrazole ring. |
| ~ 6.5 - 6.6 | dd (J ≈ 2.5, 1.5 Hz) | 1H | H-4 (Pyrazole) | Shielded relative to other pyrazole protons. |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 142.5 | C-5 (Pyrazole) | Attached to two nitrogen atoms. |
| ~ 141.0 | C-1' (Benzene) | Ipso-carbon attached to pyrazole. |
| ~ 133.5 | C-3', C-5' (Benzene) | Meta to the nitrile group. |
| ~ 127.0 | C-3 (Pyrazole) | Deshielded carbon in the pyrazole ring. |
| ~ 121.0 | C-2', C-6' (Benzene) | Ortho to the nitrile group. |
| ~ 118.0 | C≡N (Nitrile) | Characteristic chemical shift for a nitrile carbon. |
| ~ 112.5 | C-4' (Benzene) | Ipso-carbon attached to the nitrile group. |
| ~ 108.0 | C-4 (Pyrazole) | Shielded carbon in the pyrazole ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2230 - 2220 | Strong, Sharp | C≡N stretch (Nitrile) |
| ~ 1610 - 1580 | Medium-Strong | C=C aromatic ring stretch |
| ~ 1520 - 1500 | Medium-Strong | C=N pyrazole ring stretch |
The most diagnostic peak is the strong, sharp absorption for the nitrile group around 2225 cm⁻¹, which is a hallmark of this class of compounds.[8]
Mass Spectrometry (MS)
Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable.
-
Molecular Ion (M⁺•): A prominent peak at m/z = 169.0640 (for [M+H]⁺ in high resolution) corresponding to the molecular formula C₁₀H₇N₃.
-
Key Fragments: Expect fragmentation patterns involving the loss of HCN (m/z = 142) and cleavage of the pyrazole ring.
Caption: Workflow for analytical characterization.
Chemical Reactivity and Derivatization Potential
Understanding the molecule's reactivity is key to its application as a synthetic intermediate.
-
Nitrile Group Transformations: The nitrile is a versatile functional group.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form 4-(1H-pyrazol-1-yl)benzoic acid[6][7], a valuable building block for amides and esters.
-
Reduction: Reduction with reagents like LiAlH₄ or catalytic hydrogenation can yield [4-(1H-pyrazol-1-yl)phenyl]methanamine, introducing a primary amine for further functionalization.
-
Cycloadditions: The nitrile can participate in cycloaddition reactions to form heterocycles like tetrazoles.
-
-
Pyrazole Ring Reactivity: The pyrazole ring is relatively stable but can undergo electrophilic substitution, typically at the C4 position, although this is often less favorable than on an unsubstituted pyrazole due to the electron-withdrawing nature of the N-aryl group.
-
Benzene Ring Reactivity: The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of both the pyrazole and nitrile substituents. However, nucleophilic aromatic substitution (e.g., displacing a halogen) at the ortho positions to the nitrile group is a viable strategy for introducing further diversity.
Applications in Research and Drug Development
The structural motifs within 4-(1H-pyrazol-1-yl)benzonitrile suggest significant potential in medicinal chemistry and materials science.
-
Scaffold for Bioactive Molecules: Its rigid structure makes it an excellent scaffold. The pyrazole can act as a hydrogen bond donor/acceptor, while the benzonitrile can engage in dipole-dipole or π-stacking interactions. Derivatives have shown potent activity as androgen receptor modulators for conditions like prostate cancer[3] and as Chk1 inhibitors, which can potentiate the efficacy of DNA-damaging cancer therapies.[4]
-
Intermediate for Aromatase Inhibitors: The closely related structure, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, is a key intermediate in the synthesis of Letrozole, a non-steroidal aromatase inhibitor used to treat hormone-responsive breast cancer.[11][12] This highlights the utility of the 4-cyanophenyl moiety linked to an azole ring in generating potent enzyme inhibitors.
-
Material Science: Benzonitrile derivatives are explored for their electronic and optical properties, including in the formation of charge-transfer complexes and supramolecular assemblies.[2][10]
Safety and Handling
While specific toxicity data for this compound is limited, related benzonitrile and pyrazole derivatives require careful handling.
-
General Hazards: Similar compounds are classified as harmful if swallowed, and may cause skin and eye irritation.[5][6]
-
Handling Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[13]
Conclusion
4-(1H-pyrazol-1-yl)benzonitrile is a compound with significant untapped potential. Its straightforward synthesis, combined with the versatile reactivity of its nitrile group and the proven biological relevance of its pyrazole core, makes it a highly valuable building block for drug discovery and materials science. This guide provides the core chemical knowledge and practical insights necessary for researchers to confidently incorporate this molecule into their synthetic and development programs.
References
- 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile.National Center for Biotechnology Information.
- 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2.PubChem, National Center for Biotechnology Information.
- 4-(1H-Pyrazol-1-yl)benzoic acid.BLDpharm.
- 4-((1H-Pyrazol-1-yl)methyl)benzonitrile.Pharmaffiliates.
- 4-Methoxy-2-(1H-pyrazol-1-yl)benzonitrile.TCI Chemicals.
- 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s) - Google Patents.Google Patents.
- benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as Potent Checkpoint Kinase 1 (Chk1) Inhibitors.PubMed, National Center for Biotechnology Information.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.PubMed Central, National Center for Biotechnology Information.
- 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile.Santa Cruz Biotechnology.
- 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.MDPI.
- Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria.PubMed Central, National Center for Biotechnology Information.
- Electronic Supplementary Information.The Royal Society of Chemistry.
- 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile.National Center for Biotechnology Information.
- 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile.PubChem, National Center for Biotechnology Information.
- 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile.PubChem, National Center for Biotechnology Information.
- SAFETY DATA SHEET for 4-(1H-Pyrazol-1-ylmethyl)benzonitrile.Fisher Scientific.
- Safety Data Sheet for 2-Chloro-4-(1h-pyrazol-3-yl)benzonitrile.Combi-Blocks, Inc.
- Safety Data Sheet for 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile.CymitQuimica.
- Crystal and Molecular Structure of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile.ResearchGate.
- IR spectrum of benzonitrile.ResearchGate.
- Precise recognition of benzonitrile derivatives with supramolecular macrocycle.Research Communities.
- Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid...PubMed, National Center for Biotechnology Information.
- Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.Google Patents.
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- 3. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]
- 4. Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Guide: 4-(1H-pyrazol-1-yl)benzonitrile (CAS 25699-83-6)
Abstract
This technical guide provides a comprehensive analysis of 4-(1H-pyrazol-1-yl)benzonitrile , a critical biaryl scaffold used in medicinal chemistry and materials science. This compound serves as a primary intermediate in the synthesis of Selective Androgen Receptor Modulators (SARMs), antimicrobial hydrazones, and liquid crystal mesogens. This document details its physicochemical profile, validated synthesis protocols (SNAr and Ullmann coupling), structural characterization, and downstream applications in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
4-(1H-pyrazol-1-yl)benzonitrile features a pyrazole ring coupled to a benzonitrile moiety via the pyrazole nitrogen (N1). This N-arylation creates a conjugated system with significant dipole moment and π-stacking potential, making it a versatile building block for ligand design.
Table 1: Physicochemical Properties
| Property | Value / Description |
| CAS Number | 25699-83-6 |
| IUPAC Name | 4-(1H-pyrazol-1-yl)benzonitrile |
| Synonyms | 4-(1-Pyrazolyl)benzonitrile; p-(1H-Pyrazol-1-yl)benzonitrile |
| Molecular Formula | C₁₀H₇N₃ |
| Molecular Weight | 169.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 89–91 °C |
| Solubility | Soluble in DMSO, DMF, MeOH, CH₂Cl₂; Insoluble in water |
| LogP (Predicted) | ~1.95 |
| H-Bond Donors/Acceptors | 0 / 3 |
Structural Analysis & Connectivity
The molecule consists of two aromatic rings connected by a C-N single bond. The rotation around this bond is sterically restricted, often resulting in a twisted conformation in the solid state to minimize repulsion between the pyrazole H-5 and the phenyl ortho-protons.
Diagram 1: Structural Connectivity & Numbering
Caption: Connectivity map of 4-(1H-pyrazol-1-yl)benzonitrile highlighting the critical N-aryl bond and steric interaction zones.
Synthesis Protocols
Synthesis of CAS 25699-83-6 is typically achieved via N-arylation . Two primary methodologies are recommended based on available starting materials and scale.
Method A: Nucleophilic Aromatic Substitution (SNAr)
Best for: High yield, metal-free conditions (if using F), and ease of purification.
Mechanism: The strong electron-withdrawing effect of the para-cyano group activates the benzene ring for nucleophilic attack by the pyrazole anion.
-
Reagents: 4-Fluorobenzonitrile (1.0 equiv), Pyrazole (1.2 equiv), K₂CO₃ (2.0 equiv).
-
Solvent: DMF or DMSO (anhydrous).
-
Protocol:
-
Charge a reaction flask with 4-fluorobenzonitrile and pyrazole in DMF (0.5 M concentration).
-
Add K₂CO₃ and heat the mixture to 100–120 °C under N₂ atmosphere.
-
Monitor by TLC/HPLC (Reaction time: ~4–12 hours).
-
Workup: Pour into ice-water. The product often precipitates as a white solid. Filter, wash with water, and dry.[1] Recrystallize from Ethanol/Water if necessary.
-
Method B: Ullmann-Type Coupling (Copper-Catalyzed)
Best for: Using cheaper 4-bromobenzonitrile or 4-iodobenzonitrile.
Mechanism: Copper-mediated oxidative addition/reductive elimination cycle.
-
Reagents: 4-Iodobenzonitrile (1.0 equiv), Pyrazole (1.2 equiv), CuI (10 mol%), Ligand (e.g., L-Proline or 1,10-Phenanthroline, 20 mol%), Base (Cs₂CO₃ or K₃PO₄, 2.0 equiv).
-
Solvent: DMSO or Dioxane.
-
Protocol:
-
Combine aryl halide, pyrazole, base, and CuI/Ligand in a sealed tube.
-
Add solvent and degas with Argon.
-
Heat to 110 °C for 12–24 hours.
-
Workup: Dilute with EtOAc, wash with brine and NH₄Cl (to remove Cu). Purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Spectroscopic Characterization (Reference Data)
To validate the synthesis, the following spectral features are diagnostic:
-
¹H NMR (400 MHz, CDCl₃):
-
Benzonitrile Protons: A characteristic AA'BB' pattern. Two doublets centered around δ 7.7–7.9 ppm.
-
Pyrazole Protons:
-
H-4': Triplet or doublet of doublets at ~δ 6.5 ppm (shielded).
-
H-3' & H-5': Two doublets at ~δ 7.8 ppm and ~δ 8.0 ppm (deshielded due to anisotropy).
-
-
-
IR Spectrum:
-
C≡N Stretch: Sharp, distinct band at ~2220–2230 cm⁻¹.
-
C=N / C=C: Bands at 1600, 1510 cm⁻¹.
-
Applications in Drug Discovery[3][9]
This scaffold is a bioisostere for biphenyl systems, offering improved solubility and metabolic stability. It is a key intermediate in the synthesis of Selective Androgen Receptor Modulators (SARMs) .
Workflow: From Scaffold to Active Pharmaceutical Ingredient (API)
The nitrile group serves as a "masked" functional group, convertible to amides, amines, or heterocycles.
Diagram 2: Synthetic Utility Pathway
Caption: Divergent synthetic pathways utilizing the nitrile handle for medicinal chemistry applications.
Case Study: SARM Development
Research indicates that para-substituted benzonitriles linked to pyrazoles mimic the steroid core structure, binding to the Androgen Receptor (AR) with tissue selectivity. The pyrazole nitrogen acts as a hydrogen bond acceptor within the ligand-binding pocket, while the nitrile group interacts with Arg/Gln residues.
Safety & Handling (GHS Classification)
Signal Word: Warning
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Handling Protocol:
-
Use in a fume hood to avoid inhalation of dust/vapors.
-
Wear nitrile gloves and safety glasses.
-
Store in a cool, dry place away from strong oxidizing agents and strong acids (potential for hydrolysis of nitrile).
References
-
PubChem. Compound Summary: 4-(1H-pyrazol-1-yl)benzonitrile. National Library of Medicine. Available at: [Link]
-
Li, L., et al. (2012). 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile.[2] Acta Crystallographica Section E. (Structural analog reference). Available at: [Link]
-
Deprez-Poulain, R., et al. (2011). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide... European Journal of Medicinal Chemistry. (Methodology grounding). Available at: [Link]
-
Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid... ACS Omega. (Application grounding). Available at: [Link]
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- 1. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of 4-(1H-pyrazol-1-yl)benzonitrile
An In-Depth Technical Guide to the Synthesis of 4-(1H-Pyrazol-1-yl)benzonitrile
Abstract
This technical guide provides a comprehensive overview of the principal synthetic methodologies for preparing 4-(1H-pyrazol-1-yl)benzonitrile, a key structural motif in modern drug discovery and materials science. The N-aryl pyrazole scaffold is a privileged structure found in numerous bioactive compounds, including kinase inhibitors and antibacterial agents.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the most effective and commonly employed synthetic routes. We will delve into the mechanistic underpinnings of transition-metal-catalyzed cross-coupling reactions, such as the Chan-Lam and Buchwald-Hartwig amination, providing field-proven insights into experimental design, reagent selection, and protocol optimization. Furthermore, alternative strategies, including classical Ullmann condensations and de novo pyrazole ring formation, are discussed. Each section is grounded in authoritative literature, featuring detailed experimental protocols, comparative data tables, and mechanistic diagrams to ensure scientific integrity and practical applicability.
Introduction: The Significance of the N-Aryl Pyrazole Scaffold
The fusion of a pyrazole ring with an aromatic system at the N1 position creates the N-aryl pyrazole scaffold, a cornerstone in medicinal chemistry.[1] The pyrazole moiety, a five-membered diazole, is a versatile pharmacophore capable of engaging in hydrogen bonding and other non-covalent interactions, while the appended aryl group provides a vector for modulating physicochemical properties and exploring structure-activity relationships (SAR). Derivatives of 4-(1H-pyrazol-1-yl)benzonitrile and related structures have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antileishmanial, and anticancer properties.[3][4][5] The nitrile group, in particular, is a valuable functional handle for further chemical elaboration and can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Consequently, robust and scalable synthetic access to this core is of paramount importance.
Strategic Overview of Synthetic Pathways
The construction of the critical C-N bond between the pyrazole nitrogen and the phenyl ring is the central challenge in synthesizing 4-(1H-pyrazol-1-yl)benzonitrile. Several powerful transition-metal-catalyzed cross-coupling reactions have been developed for this purpose. The choice of strategy often depends on the availability of starting materials, functional group tolerance, and desired scale.
Figure 1: Primary synthetic strategies for 4-(1H-pyrazol-1-yl)benzonitrile.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely adopted method for forming carbon-nitrogen bonds.[6][7] It involves the palladium-catalyzed coupling of an amine (or an N-H heterocycle like pyrazole) with an aryl halide or triflate.[6] The reaction's broad substrate scope and functional group tolerance make it a premier choice for synthesizing complex molecules.
Mechanistic Rationale and Causality
The catalytic cycle, illustrated below, is a self-validating system of sequential organometallic transformations. The choice of each component is critical for driving the cycle forward and preventing catalyst deactivation.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 4-bromobenzonitrile), forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Ligand Association & Deprotonation: The pyrazole coordinates to the Pd(II) center. A base then deprotonates the pyrazole N-H, forming a pyrazolide-palladium complex. The choice of a strong, non-nucleophilic base like sodium or potassium tert-butoxide is crucial to facilitate this step without competing side reactions.[8]
-
Reductive Elimination: This final step forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The use of bulky, electron-rich phosphine ligands (e.g., X-Phos, tBuDavePhos) is essential as they promote the reductive elimination step and stabilize the Pd(0) species.[8][9]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparative Data of Catalyst Systems
The selection of the palladium source, ligand, and base significantly impacts reaction efficiency. Microwave irradiation can often dramatically reduce reaction times from hours to minutes.[8][10]
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Pd(dba)₂ (10) | tBuDavePhos (20) | K-Ot-Bu | Xylene | 90 | 24 h | Good | [8] |
| Pd(OAc)₂ (5) | X-Phos (10) | K-Ot-Bu | Toluene | 110 (MW) | 30 min | Excellent | [10] |
| Pd₂ (dba)₃ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 12 h | Moderate | General |
Detailed Experimental Protocol: Buchwald-Hartwig Synthesis
This protocol is a representative example based on established literature procedures.[8][10] Researchers should perform their own optimization.
-
Reaction Setup: To an oven-dried microwave vial equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.0 mmol, 182 mg), pyrazole (1.2 mmol, 82 mg), and potassium tert-butoxide (1.4 mmol, 157 mg).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 11 mg) and the phosphine ligand (e.g., X-Phos, 0.10 mmol, 48 mg).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the mixture to 110°C with stirring for 30 minutes. Alternatively, for conventional heating, heat the mixture in an oil bath at 90-110°C and monitor by TLC until completion (typically 12-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-(1H-pyrazol-1-yl)benzonitrile as a solid.
Copper-Catalyzed Chan-Lam Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling is an increasingly popular method that utilizes a copper catalyst to couple arylboronic acids with N-H or O-H bonds.[11] It is often considered a milder and more cost-effective alternative to palladium-catalyzed reactions and can frequently be performed open to the air.[12]
Mechanistic Rationale and Causality
The Chan-Lam reaction mechanism involves a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle, with the prevailing view favoring a Cu(II)-mediated pathway.[13]
-
Ligand Exchange/Transmetalation: The copper(II) catalyst (typically from a salt like Cu(OAc)₂) reacts with the arylboronic acid to form a copper-aryl intermediate.
-
Coordination and Deprotonation: Pyrazole coordinates to the copper center. A mild base, such as triethylamine or pyridine, facilitates the deprotonation of the pyrazole.
-
Oxidative Coupling/Reductive Elimination: The aryl and pyrazolide ligands on the copper center couple, forming the C-N bond and a Cu(0) or Cu(I) species. An oxidant, often atmospheric oxygen, is required to regenerate the active Cu(II) catalyst.[13][14] This reliance on an external oxidant is a key differentiator from the Buchwald-Hartwig pathway.
Figure 3: Simplified catalytic cycle for the Chan-Lam coupling.
Detailed Experimental Protocol: Chan-Lam Synthesis
This protocol is a representative example based on established literature procedures.[11][12] Researchers should perform their own optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-cyanophenylboronic acid (1.0 mmol, 147 mg), pyrazole (1.2 mmol, 82 mg), and copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 18 mg).
-
Solvent and Base Addition: Add dichloromethane (10 mL) and triethylamine (TEA, 2.0 mmol, 0.28 mL).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. The flask should be left open to the air or equipped with a balloon of air to facilitate catalyst reoxidation. Monitor the reaction by TLC. The reaction is typically complete within 8-24 hours.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper catalyst, washing the pad with additional dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Alternative Methodologies
Ullmann Condensation
The Ullmann condensation is the classical method for N-arylation, involving the reaction of an aryl halide with an amine in the presence of stoichiometric or catalytic copper, typically at high temperatures (>150 °C).[15] While traditionally hampered by harsh conditions, modern protocols have improved its utility, for instance, through the use of microwave assistance which can shorten reaction times to minutes.[16] This method can be valuable when boronic acids are unstable or unavailable, but it generally has a narrower substrate scope than the palladium- or modern copper-catalyzed methods.
De Novo Pyrazole Ring Synthesis
An alternative to forming the C-N bond is to construct the pyrazole ring itself from precursors already containing the 4-cyanophenyl group. A common approach involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent.[17] For this specific target, the reaction would proceed as follows:
-
Hydrazone Formation: 4-Hydrazinobenzoic acid (which can be converted to the nitrile later) or a related hydrazine is reacted with a suitable ketone, such as 1-(3-fluorophenyl)ethanone, to form a hydrazone.[17]
-
Cyclization and Formylation: The resulting hydrazone is then treated with a Vilsmeier-Haack reagent (e.g., POCl₃/DMF). This reagent facilitates the cyclization to form the pyrazole ring and simultaneously installs a formyl group at the C4 position.[17]
This pathway is more complex but can be advantageous if substituted pyrazoles are desired or if the cross-coupling reactions prove inefficient for a particular substrate.
Conclusion
The is readily achievable through several robust and well-established methodologies. For general-purpose synthesis with high functional group tolerance and excellent yields, the Buchwald-Hartwig amination stands out as the method of choice, benefiting from well-developed catalyst systems. The Chan-Lam coupling offers a milder, often more economical alternative that avoids palladium, making it highly attractive for both laboratory and process chemistry scales. While older methods like the Ullmann condensation and multi-step ring-forming syntheses have their place, they are typically reserved for specific applications where the primary cross-coupling strategies are not suitable. The continued development of catalyst technology promises to further enhance the efficiency and sustainability of these critical C-N bond-forming reactions.
References
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Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
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Karakaya, A., et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
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National Center for Biotechnology Information. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PubMed Central. [Link]
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Indian Journal of Chemistry. (2002). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry, 41B, 1745-1747. [Link]
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da Silva, E. G., et al. (2017). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 22(12), 2145. [Link]
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Journal of the Serbian Chemical Society. (2018). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Serbian Chemical Society, 83(1), 1-10. [Link]
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Rasayan Journal of Chemistry. (2012). MICROWAVE ASSISTED SYNTHESIS OF N- [4-(5-ARYL-1H/ PHENYL-PYRAZOL -3-YL). Rasayan Journal of Chemistry, 5(2), 223-228. [Link]
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Al-Hourani, B. J., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]
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Wikipedia. (n.d.). Ullmann condensation. [Link]
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National Center for Biotechnology Information. (2015). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PubMed Central. [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
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National Center for Biotechnology Information. (n.d.). 4-(1H-pyrazol-1-yl)benzoic acid. PubChem. [Link]
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National Center for Biotechnology Information. (2013). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. PubMed Central. [Link]
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National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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National Center for Biotechnology Information. (2014). Synthesis of Chromone-Related Pyrazole Compounds. PubMed Central. [Link]
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National Center for Biotechnology Information. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. [Link]
-
National Center for Biotechnology Information. (2012). 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile. PubMed Central. [Link]
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National Center for Biotechnology Information. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. PubMed. [Link]
-
National Center for Biotechnology Information. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]
-
ResearchGate. (n.d.). Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling. [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2025). Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models. PubMed. [Link]
-
MDPI. (2016). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2016(4), M912. [Link]
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Organic Chemistry Portal. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. [Link]
- Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Asian Journal of Chemistry. (2019). Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and their Antimicrobial Evaluation. Asian Journal of Chemistry, 31(12), 2975-2980. [Link]
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Beilstein Journal of Organic Chemistry. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1493-1500. [Link]
-
NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. [Link]
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Biointerface Research in Applied Chemistry. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Biointerface Research in Applied Chemistry, 10(5), 6331-6339. [Link]
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Scholars Research Library. (2014). Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. Archives of Applied Science Research, 6(1), 150-158. [Link]
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National Center for Biotechnology Information. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
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National Center for Biotechnology Information. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile. PubChem. [Link]/15006437)
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Structural Elucidation of 4-(1H-pyrazol-1-yl)benzonitrile: A Multi-Modal Analytical Framework
Executive Summary
This technical guide details the structural characterization of 4-(1H-pyrazol-1-yl)benzonitrile , a critical pharmacophore in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. The N-arylation of pyrazoles presents unique regioisomeric challenges (N1- vs. C-linked isomers) that require a rigorous analytical logic. This document outlines a self-validating workflow combining High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and X-Ray Crystallography to definitively assign the structure.
Introduction & Synthetic Context
The moiety 4-(1H-pyrazol-1-yl)benzonitrile represents a "privileged scaffold" in medicinal chemistry. The presence of the nitrile group provides a versatile handle for further transformation (e.g., to amidines or heterocycles), while the N-linked pyrazole modulates lipophilicity and metabolic stability.
To understand the elucidation requirements, one must understand the genesis of the molecule. The standard synthesis involves a Nucleophilic Aromatic Substitution (
-
Precursors: 4-Fluorobenzonitrile + Pyrazole.
-
Mechanism: The pyrazole nitrogen acts as the nucleophile, displacing the fluoride.
-
The Elucidation Challenge: While
heavily favors N-arylation, trace transition metal contaminants or alternative coupling conditions can theoretically yield C-linked byproducts (e.g., 4-(1H-pyrazol-3-yl)...). Furthermore, confirming the complete consumption of the highly toxic 4-fluorobenzonitrile is a safety-critical release parameter.
Analytical Strategy: The Logic Flow
The following diagram illustrates the decision matrix used to certify the material.
Figure 1: Sequential logic flow for structural certification. Each step gates the next, preventing false positives.
Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS)
-
Objective: Confirm molecular formula (
). -
Expectation:
-
[M+H]+: Calculated m/z ~ 170.0718.
-
Isotope Pattern: Distinctive lack of Halogen patterns (Cl/Br) confirms total consumption of halo-benzonitrile starting material.
-
Infrared Spectroscopy (FT-IR)
-
Objective: Confirm the integrity of the nitrile group and the N-substitution.
-
Key Signals:
- : A sharp, intense band at 2220–2240 cm⁻¹ . This is diagnostic for aryl nitriles.[1]
-
Absence of
: Unreacted pyrazole shows a broad N-H stretch ~3200–3400 cm⁻¹. The absence of this band is the primary indicator of successful N-arylation.
Nuclear Magnetic Resonance (NMR)
This is the workhorse of the elucidation. The molecule possesses a plane of symmetry through the C1-C4 axis of the benzene ring (assuming free rotation), creating a simplified splitting pattern.
1H NMR Assignment Table (400 MHz, DMSO-d6)
| Position | Type | Integration | Multiplicity | Chemical Shift ( | Coupling ( | Structural Logic |
| Benzene-2,6 | Ar-H | 2H | Doublet (d) | 7.95 – 8.05 | ~8.8 | Ortho to Pyrazole (Deshielded by N-ring) |
| Benzene-3,5 | Ar-H | 2H | Doublet (d) | 7.80 – 7.90 | ~8.8 | Ortho to Nitrile (AA'BB' System) |
| Pyrazole-5 | Het-H | 1H | Doublet (d) | 8.60 – 8.70 | ~2.5 | Adjacent to N1; most deshielded |
| Pyrazole-3 | Het-H | 1H | Doublet (d) | 7.80 – 7.85 | ~1.8 | Adjacent to N2 |
| Pyrazole-4 | Het-H | 1H | dd or t | 6.60 – 6.70 | ~2.5, 1.8 | "Top" of the ring; shielded |
Key Diagnostic Feature: The pyrazole H4 proton typically appears as a triplet (or doublet of doublets) significantly upfield (~6.6 ppm) compared to the other aromatic protons. This "shielded" signal is characteristic of the 4-position in N-aryl pyrazoles.
Connectivity Logic (NOESY)
To prove the pyrazole is attached via Nitrogen (N1) and not Carbon, we utilize the Nuclear Overhauser Effect (NOESY).
Figure 2: NOESY correlation map. The spatial proximity between the Benzene Ortho protons and Pyrazole H-5 confirms the N1-C(Ar) bond.
Experimental Protocols
Protocol A: Synthesis (Standard Reference Method)
Use this protocol to generate the reference standard.
-
Reagents: 4-Fluorobenzonitrile (1.0 eq), Pyrazole (1.2 eq),
(2.0 eq). -
Solvent: DMF (Dimethylformamide), anhydrous.
-
Procedure:
-
Charge a round-bottom flask with 4-fluorobenzonitrile and pyrazole in DMF.
-
Add
. -
Heat to 100°C for 12 hours.
-
Workup: Pour into ice water. The product usually precipitates as a white/off-white solid.
-
Purification: Recrystallization from Ethanol/Water.
-
Yield: Typically >85%.[2]
-
Protocol B: NMR Sample Preparation
Critical for resolving the AA'BB' splitting patterns.
-
Mass: Weigh 10-15 mg of the dried solid.
-
Solvent: Add 0.6 mL DMSO-d6 (preferred over
for solubility and peak separation). -
Filtration: If any turbidity exists, filter through a cotton plug into the NMR tube to prevent line broadening.
-
Acquisition: Run at 298K.[3] Set relaxation delay (
) to >5 seconds to allow accurate integration of the nitrile-adjacent protons.
References
-
PubChem. 4-(1H-pyrazol-1-yl)benzoic acid (Analogous Structure Data). National Library of Medicine. [Link][4]
-
NIST Chemistry WebBook. Benzonitrile Infrared Spectrum. National Institute of Standards and Technology.[5] [Link]
-
Wang, J. X., & Feng, C. (2014).[6] Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate.[6] Acta Crystallographica Section E. [Link]
-
UCLA Chemistry. Table of Characteristic IR Absorptions.[Link]
-
LibreTexts Chemistry. Infrared Spectra of Common Functional Groups (Nitriles).[Link]
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Technical Whitepaper: Structural Elucidation and Spectral Analysis of 4-(1H-pyrazol-1-yl)benzonitrile
Executive Summary
This technical guide details the structural characterization of 4-(1H-pyrazol-1-yl)benzonitrile (CAS: 5334-41-8) via Proton Nuclear Magnetic Resonance (
Correct interpretation of this spectrum requires distinguishing between the specific coupling patterns of the electron-deficient pyrazole ring and the para-substituted benzene system. This guide provides a self-validating assignment protocol, distinguishing the N1-isomer from potential regioisomers.
Chemical Structure and Symmetry Analysis
Before spectral acquisition, a symmetry analysis is required to predict signal multiplicity.
-
The Phenyl Ring: Possesses a
axis of rotation (along the C1-C4 bond). This results in an AA'BB' spin system (often appearing as two pseudo-doublets) for the aromatic protons. -
The Pyrazole Ring: Attached via Nitrogen-1 (N1). The protons are chemically non-equivalent, forming an AMX spin system (three distinct signals with characteristic vicinal couplings).
Key Structural Features for Assignment:
-
Nitrile Group (CN): A strong electron-withdrawing group (EWG) via induction and anisotropy, deshielding ortho protons.
-
Pyrazole N1: Attached to the benzene. The lone pair of N1 participates in the aromaticity of the pyrazole ring, making the ring itself electron-withdrawing relative to the benzene.
Experimental Protocol
To ensure reproducibility and resolution of the AA'BB' system, the following acquisition parameters are recommended.
Sample Preparation[1][2]
-
Solvent: Chloroform-d (
) is the standard for baseline resolution.-
Note: Dimethyl sulfoxide-
( ) is recommended if the sample exhibits poor solubility or if water peaks interfere with the aromatic region (approx. 7.0–8.5 ppm).[1]
-
-
Concentration: 5–10 mg of analyte in 0.6 mL solvent.
-
Caution: High concentrations (>20 mg/mL) may cause
- stacking, inducing upfield shifts and broadening the fine structure of the pyrazole doublets.
-
Instrument Parameters (400 MHz +)
-
Pulse Sequence: Standard 1D proton (zg30).
-
Spectral Width (SW): 12–15 ppm (to capture downfield acidic protons if hydrolysis occurs).
-
Acquisition Time (AQ): >3.0 seconds (crucial for resolving small pyrazole couplings
Hz). -
Number of Scans (NS): 16 (sufficient for >5 mg sample).
Spectral Analysis and Assignment
The spectrum is divided into two distinct aromatic regions.
Region A: The Pyrazole Heterocycle (AMX System)
The pyrazole ring displays three distinct signals. The chemical shifts are governed by the proximity to the nitrogen atoms.
-
H-5 (Position 5, adjacent to N1):
-
Shift:
7.95 – 8.05 ppm. -
Multiplicity: Doublet (d) or broad doublet.
-
Coupling:
Hz. -
Logic: This proton is most deshielded due to the adjacent nitrogen (N1) and the anisotropy of the attached phenyl ring.
-
-
H-3 (Position 3, adjacent to N2):
-
Shift:
7.75 – 7.80 ppm. -
Multiplicity: Doublet (d).
-
Coupling:
Hz. -
Logic: Deshielded by the imine-like nitrogen (N2), but typically slightly upfield of H-5.
-
-
H-4 (Position 4, top of the ring):
-
Shift:
6.50 – 6.55 ppm. -
Multiplicity: Doublet of doublets (dd) or pseudo-triplet.
-
Coupling: Couples to both H-3 and H-5 (
Hz). -
Logic: This is the most shielded proton, appearing significantly upfield, characteristic of the 4-position in pyrazoles.
-
Region B: The Benzonitrile Scaffold (AA'BB' System)
The para-substitution creates a symmetric pattern often mistaken for simple doublets.
-
Protons Ortho to Pyrazole (H-3', 5'):
-
Shift:
7.80 – 7.85 ppm. -
Multiplicity: Doublet (d) (part of AA'BB').
-
Coupling:
Hz. -
Logic: The N-linked pyrazole is a deshielding substituent. These protons often appear slightly downfield of the nitrile-ortho protons due to the direct attachment to the heteroatom.
-
-
Protons Ortho to Nitrile (H-2', 6'):
-
Shift:
7.70 – 7.76 ppm. -
Multiplicity: Doublet (d) (part of AA'BB').
-
Coupling:
Hz. -
Logic: The cyano group is strongly electron-withdrawing, pushing these protons downfield, but the effect of the N-heterocycle on the other side of the ring is often comparable or stronger.
-
-
Note: In
, these two doublets are often very close, appearing as a tight cluster between 7.7 and 7.9 ppm. In , the separation may increase.
Data Summary Table
The following data represents the standard assignment in Chloroform-d (
| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( | Integration |
| Py-H5 | 8.00 | Doublet (d) | 1H | |
| Ph-H (Ortho to Py) | 7.82 | Doublet (d) | 2H | |
| Py-H3 | 7.78 | Doublet (d) | 1H | |
| Ph-H (Ortho to CN) | 7.74 | Doublet (d) | 2H | |
| Py-H4 | 6.53 | dd / pseudo-t | 1H |
*Note: The phenyl protons constitute an AA'BB' system; "Doublet" refers to the apparent appearance at standard resolution.
Visualization: Assignment Workflow
The following diagram illustrates the logical decision tree for assigning the signals, ensuring the differentiation between the pyrazole and phenyl protons.
Caption: Logical workflow for deconvoluting the overlapping aromatic region of 4-(1H-pyrazol-1-yl)benzonitrile.
Troubleshooting & Quality Control
Regioisomer Verification
A common synthetic impurity is the 4-(1H-pyrazol-3-yl)benzonitrile (C-linked isomer), which can form during cross-coupling if conditions are not optimized for N-arylation.
-
Differentiation: The C-linked isomer will show a broad NH singlet (exchangeable with
) usually >10 ppm. The title compound (N-linked) has no exchangeable protons .
Water Suppression
In
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1H NMR data for related benzonitriles. [Link]
-
Lavrenov, S. N., et al. "O-Glycosides of N-Hydroxyindoles."[2] ResearchGate, 2001.[2] (Provides comparative coupling constants for N-heterocycles). [Link]
-
Mahammed, H. "Synthesis of some 4-oxobenzotriazolo Hydrazones."[3] American Research Journals, 2013. (Contains experimental NMR data for 4-(1H-pyrazol-1-yl)benzaldehyde derivatives). [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
Sources
An In-depth Technical Guide to the Physical Properties of 4-(1H-pyrazol-1-yl)benzonitrile
Introduction
4-(1H-pyrazol-1-yl)benzonitrile is a heterocyclic organic compound featuring a pyrazole ring linked to a benzonitrile moiety. This unique structural combination imparts a range of physicochemical properties that are of significant interest to researchers in medicinal chemistry and materials science. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, while the benzonitrile group can participate in various chemical transformations and influence the molecule's electronic properties.[1][2][3] This guide provides a comprehensive overview of the core physical properties of 4-(1H-pyrazol-1-yl)benzonitrile, detailing experimental methodologies for their determination and offering insights into the structural basis of these characteristics.
Core Physical Properties
A foundational understanding of a compound's physical properties is paramount for its application in drug development and materials science. These properties dictate its behavior in various environments and are crucial for formulation, synthesis, and biological activity studies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇N₃ | Echemi |
| Molecular Weight | 169.18 g/mol | Echemi |
| Melting Point | 89 °C | Echemi |
| Boiling Point (Predicted) | 316.5 ± 25.0 °C | Echemi |
| Density | 1.13 ± 0.1 g/cm³ | Echemi |
| Flash Point | 138.5 °C | Echemi |
Structural Elucidation and Spectroscopic Analysis
The precise arrangement of atoms and functional groups within 4-(1H-pyrazol-1-yl)benzonitrile is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 4-(1H-pyrazol-1-yl)benzonitrile, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Typical ¹H NMR Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of 4-(1H-pyrazol-1-yl)benzonitrile in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
Typical ¹³C NMR Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is often required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use a 100 MHz or higher frequency NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon. A larger number of scans and a longer relaxation delay are typically necessary.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-(1H-pyrazol-1-yl)benzonitrile, key vibrational modes for the nitrile and aromatic rings are expected.[4][5][6]
Typical FTIR Experimental Protocol:
-
Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be recorded in a suitable solvent that does not have interfering absorptions in the regions of interest.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or solvent is recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups. For 4-(1H-pyrazol-1-yl)benzonitrile, a strong, sharp absorption around 2220-2240 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Typical Mass Spectrometry Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion. For 4-(1H-pyrazol-1-yl)benzonitrile, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at an m/z corresponding to its molecular weight (169.18). The fragmentation pattern can provide additional structural information.[7]
Thermal Properties
The thermal behavior of a compound is critical for understanding its stability, purity, and physical state under different temperature conditions.
Melting Point Determination
The melting point is a fundamental physical property that is indicative of a compound's purity. A sharp melting point range suggests a high degree of purity.
Experimental Protocol for Melting Point Determination:
-
Sample Preparation: A small amount of the crystalline 4-(1H-pyrazol-1-yl)benzonitrile is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.[8] For 4-(1H-pyrazol-1-yl)benzonitrile, this is reported as 89 °C.
Synthetic Considerations
The synthesis of 4-(1H-pyrazol-1-yl)benzonitrile can be approached through several established methods for the N-arylation of pyrazoles. One of the most common and effective methods is the Ullmann condensation or a related copper-catalyzed cross-coupling reaction.[9][10][11][12][13]
Conceptual Synthetic Workflow: Ullmann Condensation
This method involves the reaction of pyrazole with an activated aryl halide, such as 4-fluorobenzonitrile or 4-bromobenzonitrile, in the presence of a copper catalyst and a base.
Caption: Conceptual workflow for the synthesis of 4-(1H-pyrazol-1-yl)benzonitrile via Ullmann condensation.
Conclusion
The physical properties of 4-(1H-pyrazol-1-yl)benzonitrile, underpinned by its distinct molecular structure, are crucial for its potential applications. This guide has provided a detailed overview of these properties and the experimental methodologies used for their characterization. A thorough understanding of these fundamental characteristics is essential for any researcher or professional working with this compound in the fields of drug discovery, chemical synthesis, and materials science.
References
- Srivastava, N., Kumar, N., Yadav, M., & Pathak, D. (2013). Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. Journal of Pharmaceutical Research, 12(1), 5-14.
- Heravi, M. M., et al. (Year). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal Name, Volume(Issue), Pages.
- Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(10), 14284-14293.
- (Year). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules.
- (Year). a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption...
- (Year).
- (Year). Quantitative NMR Methods in Metabolomics. PubMed Central.
- (Year).
- (Year). Mass spectral investigation of compounds 1 and 11-15. | Download Table.
- (Year). Structural characterization of benzoyl-1H-pyrazole derivatives obtained in lemon juice medium: Experimental and theoretical approach | Request PDF.
- (Year). NMR Spectroscopy for Metabolomics Research. MDPI.
- (Year). Current status of pyrazole and its biological activities. PubMed Central.
- (Year). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
- (Year).
- (2019). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory.
- Deprez-Poulain, R., et al. (2011). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European Journal of Medicinal Chemistry, 46(9), 3867-76.
- (2023).
- (Year). ChemInform Abstract: Synthesis of New Pyrazole Derivatives from Benzylidenemalononitrile.
- (Year). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents | Indian Journal of Chemistry (IJC).
- (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central.
- (Year). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF.
- (Year). NMR Metabolomics Protocols for Drug Discovery. DigitalCommons@UNL.
- (Year).
- (Year). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- (2022). Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls.
- (2025).
- (Year). Ullmann Reaction. Organic Chemistry Portal.
- (Year). Sci-Hub.
- (Year). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- (2020).
- (Year). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI.
- (Year). Benzonitrile(100-47-0)IR1. ChemicalBook.
- (2025). Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models.
- (Year). Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes.
- (Year). Benzonitrile. the NIST WebBook.
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- 13. mdpi.com [mdpi.com]
In-Depth Technical Guide: Thermal Characterization and Synthesis of 4-(1H-pyrazol-1-yl)benzonitrile
This guide details the thermal properties, synthesis, and characterization of 4-(1H-pyrazol-1-yl)benzonitrile (CAS: 10199-01-6), a critical intermediate in medicinal chemistry.
Executive Summary
4-(1H-pyrazol-1-yl)benzonitrile is a pivotal pharmacophore used in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Precise thermal characterization is essential for establishing purity standards during scale-up.
The experimentally validated melting point for high-purity (>98%) 4-(1H-pyrazol-1-yl)benzonitrile is 89 °C . Deviations from this value typically indicate the presence of regioisomers (e.g., 4-(1H-pyrazol-4-yl)benzonitrile) or residual solvent.
Chemical Profile & Identity
This compound features a pyrazole ring attached via the N1 nitrogen to a benzonitrile moiety. This N-arylation pattern distinguishes it from its C-linked isomers.
| Property | Specification |
| IUPAC Name | 4-(1H-pyrazol-1-yl)benzonitrile |
| CAS Registry Number | 10199-01-6 |
| Synonyms | 4-(1-Pyrazolyl)benzonitrile; p-(1H-pyrazol-1-yl)benzonitrile |
| Molecular Formula | C₁₀H₇N₃ |
| Molecular Weight | 169.19 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 89 °C [1][2] |
Thermal Characterization & Purity Analysis
The melting point is a Critical Quality Attribute (CQA). For pharmaceutical intermediates, a sharp melting endotherm is required to verify the absence of eutectic impurities.
Melting Point Data
-
Target Value: 89 °C
-
Acceptable Range (Industrial): 88.0 – 90.0 °C
-
Method: Capillary Melting Point or Differential Scanning Calorimetry (DSC).
Purity Implications
A depressed melting point (e.g., < 85 °C) often suggests incomplete removal of the starting material 4-fluorobenzonitrile (mp ~35 °C) or the formation of oligomeric byproducts.
Synthesis and Purification Protocol
To achieve the target melting point of 89 °C, a nucleophilic aromatic substitution (SNAr) strategy is employed. This protocol ensures high regioselectivity for the N1-arylation.
Reaction Mechanism
The reaction involves the attack of the pyrazole anion (generated in situ) on the electron-deficient 4-fluorobenzonitrile. The nitrile group at the para position activates the fluorine for displacement.
Reagents:
-
Substrate: 4-Fluorobenzonitrile (1.0 equiv)
-
Nucleophile: 1H-Pyrazole (1.1 equiv)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: DMF or DMSO (Polar aprotic solvents are required to solvate the cation and increase nucleophilicity).
Step-by-Step Protocol
-
Activation: Charge a reaction vessel with 1H-pyrazole (1.1 eq) and anhydrous K₂CO₃ (2.0 eq) in DMF. Stir at room temperature for 30 minutes to facilitate deprotonation.
-
Addition: Add 4-fluorobenzonitrile (1.0 eq) dropwise.
-
Heating: Heat the mixture to 100–110 °C for 12–16 hours. Monitor by TLC or HPLC until starting material is <0.5%.
-
Quench: Cool to room temperature and pour the mixture into ice-cold water. The product typically precipitates as a solid.
-
Isolation: Filter the solid and wash copiously with water to remove DMF and inorganic salts.
-
Purification (Crucial for MP): Recrystallize the crude solid from Ethanol/Water (9:1) or Toluene .
-
Drying: Dry under vacuum at 45 °C to constant weight.
Synthesis Workflow Diagram
Figure 1: Optimized synthesis workflow for high-purity isolation.
Applications in Drug Discovery
The 4-(1H-pyrazol-1-yl)benzonitrile scaffold acts as a bioisostere for biphenyl systems. It is utilized in:
-
Kinase Inhibitors: The nitrile group serves as a hydrogen bond acceptor in the ATP-binding pocket.
-
Letrozole Analogs: While Letrozole uses a triazole, pyrazole analogs are investigated for aromatase inhibition selectivity.
-
Anti-inflammatory Agents: Derivatives are screened for COX-2 inhibition activity.
References
-
Laboratorium Discounter. (n.d.). 4-(1-Pyrazolyl)benzonitrile Chemical Properties. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (2026).[1] PubChem Compound Summary for CID 7475, 4-Nitroaniline (Comparative Reference). Retrieved January 31, 2026, from [Link]
-
Accela ChemBio. (n.d.). Product Catalog: Pyrazole Derivatives. Retrieved January 31, 2026, from [Link]
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An In-depth Technical Guide to the Solubility of 4-(1H-pyrazol-1-yl)benzonitrile in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of modern drug development and process chemistry. Understanding and predicting how a compound will behave in various solvents is critical for everything from reaction engineering and purification to formulation and bioavailability. This technical guide provides a deep dive into the solubility characteristics of 4-(1H-pyrazol-1-yl)benzonitrile, a heterocyclic compound of significant interest due to its prevalence as a structural motif in medicinal chemistry. We will explore the theoretical underpinnings of its solubility, present a framework for its behavior in a range of organic solvents, and provide a robust, field-proven protocol for its experimental determination. This document is intended for researchers, chemists, and pharmaceutical scientists seeking to optimize processes involving this versatile chemical entity.
Introduction: The Significance of 4-(1H-pyrazol-1-yl)benzonitrile
4-(1H-pyrazol-1-yl)benzonitrile is a bifunctional molecule featuring a pyrazole ring linked to a benzonitrile moiety. Both of these structural components are privileged in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. The pyrazole ring is a bioisostere for other aromatic systems and is known for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The benzonitrile group serves as a versatile synthetic handle and can also interact with protein active sites.
The utility of this compound as a building block in drug discovery and materials science is directly tied to its solubility. Efficient synthesis, purification via recrystallization, and formulation into drug products all hinge on a precise understanding of how it dissolves in different media. Poor solubility can lead to low reaction yields, difficult purifications, and inadequate bioavailability, making solubility assessment a critical-path activity in research and development.
Theoretical Framework for Solubility
The principle of "like dissolves like" provides the foundational logic for predicting solubility.[1] This empirical rule is governed by the balance of intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute (crystal lattice energy) and solvent-solvent interactions.
Molecular Structure Analysis of 4-(1H-pyrazol-1-yl)benzonitrile:
-
Nonpolar Regions: The phenyl ring is inherently nonpolar and will favorably interact with other aromatic or nonpolar aliphatic solvents through van der Waals forces.
-
Polar Regions:
-
Nitrile Group (-C≡N): This group is highly polar due to the electronegativity difference between carbon and nitrogen, creating a strong dipole moment. The lone pair on the nitrogen can act as a hydrogen bond acceptor.
-
Pyrazole Ring: This aromatic heterocycle contains two nitrogen atoms. The lone pair on the N2 atom is a potent hydrogen bond acceptor. The overall ring system contributes to the molecule's polarity and potential for dipole-dipole interactions.
-
This combination of polar and nonpolar features suggests that 4-(1H-pyrazol-1-yl)benzonitrile will exhibit nuanced solubility behavior, favoring polar solvents but potentially retaining some solubility in less polar environments that can accommodate its aromatic system.
Caption: Logical flow of solubility based on intermolecular forces.
Solubility Profile in Common Organic Solvents
While extensive, publicly available quantitative solubility data for 4-(1H-pyrazol-1-yl)benzonitrile is limited, we can predict its behavior based on its structure and established chemical principles. The following table provides an expert assessment of its expected solubility at ambient temperature. Note: This data is illustrative and should be confirmed experimentally.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole moment and ability to accept hydrogen bonds effectively solvate both the nitrile and pyrazole groups. |
| Dimethylformamide (DMF) | High | Similar to DMSO, its high polarity effectively disrupts the solute's crystal lattice. | |
| Acetonitrile (MeCN) | Medium | Polar aprotic nature is favorable, but its solvating power is less than DMSO or DMF. | |
| Acetone | Medium | The ketone group can interact with the polar parts of the solute, but the smaller dipole moment limits solubility compared to DMSO. | |
| Polar Protic | Methanol / Ethanol | Medium to High | Can act as hydrogen bond donors to the nitrogen atoms and have sufficient polarity. Solubility decreases as the alkyl chain of the alcohol increases.[2] |
| Water | Low | While the molecule has hydrogen bond acceptors, the large nonpolar phenyl ring significantly reduces aqueous solubility. | |
| Nonpolar Aromatic | Toluene | Low to Medium | Favorable π-π stacking interactions between the solvent and the solute's aromatic rings can promote some dissolution. |
| Chlorinated | Dichloromethane (DCM) | Low to Medium | Moderate polarity allows for some interaction, but it is not a strong enough solvent for high solubility. |
| Nonpolar Aliphatic | Hexanes / Heptane | Very Low | Lacks the polarity needed to interact with the nitrile and pyrazole groups, making it a poor solvent and a good choice for use as an anti-solvent in recrystallization. |
Experimental Protocol: Isothermal Shake-Flask Method
To obtain reliable and reproducible quantitative solubility data, the isothermal shake-flask method is the gold standard. This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Materials and Equipment
-
4-(1H-pyrazol-1-yl)benzonitrile (solid, purity >98%)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid 4-(1H-pyrazol-1-yl)benzonitrile to a vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.
-
Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Causality: Constant temperature is crucial as solubility is temperature-dependent. Sufficient time is needed for the dissolution process to reach a dynamic equilibrium.
-
Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle. For finer suspensions, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). Causality: This step is critical to ensure that no solid particulates are carried over during sampling, which would artificially inflate the measured concentration.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step must be performed quickly to minimize solvent evaporation. Dilute the filtered sample to a known volume with the same solvent. Causality: Filtering removes any remaining microscopic particles. A precise dilution is necessary to bring the concentration into the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of 4-(1H-pyrazol-1-yl)benzonitrile.
-
Calculation: Use the measured concentration and the dilution factor to calculate the solubility in the desired units (e.g., mg/mL or mol/L).
Caption: Experimental workflow for the isothermal shake-flask solubility determination.
Advanced Considerations: Thermodynamic Models and Predictive Tools
While experimental determination is the most accurate method, modern computational approaches can provide valuable early insights into solubility behavior. Thermodynamic models, often combined with machine learning, can predict solubility based on molecular structure and physicochemical properties.[3][4][5][6]
These models often use a thermodynamic cycle that breaks down dissolution into several steps: sublimation of the solid to a gas and then solvation of the gas-phase molecule.[7] Properties like melting point, enthalpy of fusion, and solvation free energy are used as inputs.[4][6] As more experimental data for compounds like 4-(1H-pyrazol-1-yl)benzonitrile becomes available, the accuracy of these in silico predictions will continue to improve, accelerating materials and drug development timelines.
Conclusion
4-(1H-pyrazol-1-yl)benzonitrile possesses a molecular structure that gives rise to a complex and interesting solubility profile. It is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, with moderate to good solubility in alcohols, and poor solubility in nonpolar aliphatic solvents. This behavior is a direct consequence of the interplay between its polar nitrile and pyrazole functionalities and its nonpolar phenyl ring. For researchers and developers, a thorough understanding of these characteristics, validated by robust experimental methods like the one detailed herein, is not merely academic—it is a prerequisite for unlocking the full potential of this valuable chemical intermediate in the laboratory and beyond.
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Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals - ResearchGate. ResearchGate. [Link]
-
3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile - PubMed. PubMed. [Link]
-
4-({4-Amino-6-[3-(Hydroxymethyl)-1h-Pyrazol-1-Yl]pyrimidin-2-Yl}amino)benzonitrile. National Center for Biotechnology Information. [Link]
-
Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - ChemRxiv. ChemRxiv. [Link]
-
Solubility of Organic Compounds - Chemistry Steps. Chemistry Steps. [Link]
-
Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. ACS Publications. [Link]
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Methodological & Application
4-(1H-pyrazol-1-yl)benzonitrile as a building block in medicinal chemistry
Executive Summary
4-(1H-pyrazol-1-yl)benzonitrile (CAS: 5334-41-8) is a "privileged scaffold" in modern drug discovery. It bridges two distinct pharmacophores: the electron-deficient benzonitrile (a robust hydrogen bond acceptor and metabolic gatekeeper) and the electron-rich pyrazole (a versatile bioisostere for amide/phenyl rings).
This Application Note moves beyond basic synthesis. It establishes this building block as a divergent "hub" for generating libraries of Androgen Receptor (AR) antagonists, Aromatase inhibitors, and Kinase modulators. We provide field-proven protocols for its synthesis and downstream functionalization, emphasizing self-validating workflows to minimize experimental failure.
Chemical Profile & Structural Logic
| Property | Value | Medicinal Chemistry Significance |
| Formula | C₁₀H₇N₃ | Low MW (169.18) allows significant decoration while staying <500 Da (Lipinski). |
| ClogP | ~2.3 | Ideal lipophilicity for membrane permeability without excessive protein binding. |
| PSA | ~41 Ų | Excellent oral bioavailability range. |
| Dipole | High | The nitrile and pyrazole create a strong dipole, crucial for orienting the molecule in active sites (e.g., AR ligand binding domain). |
| Metabolism | High Stability | The nitrile is resistant to oxidative P450 metabolism compared to halogens, though susceptible to hydrolysis under extreme pH. |
Structural Role in Drug Design[1]
-
The Nitrile (CN): Acts as a compact, linear H-bond acceptor. In Aromatase inhibitors (e.g., Letrozole analogs), it mimics the C17-carbonyl of androstenedione, coordinating with the Heme iron or active site residues [1].
-
The Pyrazole: Serves as a stable linker that positions the phenyl ring. Unlike a biphenyl system, the N-N bond introduces a specific twist angle, often improving solubility and reducing "flatness" (which correlates with promiscuity/toxicity).
Synthesis of the Building Block
Methodology: Nucleophilic Aromatic Substitution (
While palladium-catalyzed (Buchwald-Hartwig) couplings are possible, the
Validated Protocol: Arylation
Reaction: Pyrazole + 4-Fluorobenzonitrile
Reagents & Setup
-
Substrate: 4-Fluorobenzonitrile (1.0 equiv)
-
Nucleophile: 1H-Pyrazole (1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous, finely ground (2.0 equiv). Note: can be used for faster kinetics but is cost-prohibitive at scale. -
Solvent: DMF or DMSO (0.5 M concentration). DMF is preferred for easier workup.
-
Temp: 100–120 °C.
Step-by-Step Procedure
-
Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzonitrile, 1H-pyrazole, and
. -
Solvate: Add anhydrous DMF. Purge headspace with
to prevent oxidation of minor impurities (though the reaction itself is air-tolerant). -
Heat: Heat to 110 °C. Monitor via TLC (Hexane/EtOAc 3:1).
-
Self-Validating Check: The starting material (4-F-benzonitrile) is UV active. Its disappearance is the primary endpoint. Product usually runs lower
than the fluoride but higher than pyrazole.
-
-
Workup (The "Crash" Method):
-
Cool the mixture to room temperature.
-
Pour slowly into 10 volumes of ice-water with vigorous stirring.
-
Observation: The product should precipitate as a white/off-white solid.
-
-
Purification: Filter the solid. Wash with copious water to remove DMF and excess base. Recrystallize from Ethanol/Water if necessary.
Yield Expectation: >85% isolated yield.
The "Divergent Hub": Downstream Transformations
Once synthesized, this scaffold allows orthogonal functionalization. The nitrile can be transformed into diverse pharmacophores, while the pyrazole C4 position is activated for electrophilic substitution.
Visualizing the Workflow
The following diagram illustrates the central role of this building block in divergent synthesis.
Caption: Divergent synthesis pathways from the 4-(1H-pyrazol-1-yl)benzonitrile core. The Nitrile path (Red) modifies the H-bond acceptor; the Pyrazole path (Green) extends the carbon skeleton.
Detailed Application Protocols
Protocol A: Nitrile to Tetrazole (Bioisostere Synthesis)
Context: Tetrazoles are classic bioisosteres for carboxylic acids, offering similar pKa but improved metabolic stability and membrane permeability.
-
Reagents: Core scaffold (1.0 equiv), Sodium Azide (
, 1.5 equiv), Zinc Bromide ( , 1.0 equiv). -
Solvent: Water/Isopropanol (2:1) or DMF.[1]
-
Conditions: Reflux (or 100 °C in DMF) for 12–24 hours.
-
Mechanism: [2+3] Cycloaddition. The Lewis acid (
) activates the nitrile, facilitating azide attack. -
Safety Note: Azides are potential explosion hazards. Avoid chlorinated solvents (formation of diazidomethane). Use a blast shield.
-
Workup: Acidify carefully with 1N HCl (in a fume hood, watch for
gas). The tetrazole usually precipitates.
Protocol B: C4-Iodination of Pyrazole
Context: Prepares the scaffold for Suzuki/Sonogashira coupling to create extended bi-aryl systems (e.g., for Kinase inhibitors).
-
Reagents: Core scaffold (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv).
-
Solvent: Acetonitrile (ACN).
-
Conditions: Room temperature, stir for 2–4 hours.
-
Self-Validating Endpoint:
-
NMR: Disappearance of the Pyrazole C4-H signal (usually a triplet or dd around
6.5 ppm). -
TLC: Product is less polar than starting material.
-
-
Why this works: The N1-phenyl ring withdraws electron density, but the pyrazole C4 position remains sufficiently nucleophilic for reaction with NIS.
Medicinal Chemistry Case Studies
Case Study 1: Androgen Receptor (AR) Antagonists
In the development of next-generation AR antagonists (analogs of Enzalutamide/Apalutamide), the 4-cyanophenyl moiety is critical.
-
Role: The nitrile binds to the AR Ligand Binding Domain (LBD), specifically interacting with Arg752 or Gln711.
-
Modification: Replacing the fluoro-phenyl ring of early leads with 4-(pyrazol-1-yl)benzonitrile often improves solubility and metabolic stability while maintaining the necessary rigid geometry [2].
Case Study 2: Chk1 Kinase Inhibitors
Researchers at Abbott identified 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles as potent Checkpoint Kinase 1 (Chk1) inhibitors.[2]
-
Insight: The benzonitrile group was essential for potency. The pyrazole served as the linker to the tricyclic core.
-
Outcome: The scaffold provided favorable physicochemical properties (lower ClogP) compared to previous hydroxy-substituted leads [3].[2]
Expert Tips & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield in | Incomplete dryness; Water poisons the base. | Use anhydrous DMF and freshly ground/dried |
| Hydrolysis of Nitrile | Reaction temp too high or pH too basic during workup. | Keep |
| Regioselectivity (Substituted Pyrazoles) | Steric hindrance or tautomerism. | If using 3-methylpyrazole, you will get a mixture of 3- and 5- isomers. Isolate via column chromatography. Unsubstituted pyrazole avoids this. |
| Sticky Precipitate | DMF occlusion. | Re-dissolve in EtOAc, wash 3x with water, then Brine. Dry over |
References
-
Aromatase Inhibition Mechanism
- Smith, H. J., et al. "Design and synthesis of Letrozole analogs." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
(General Concept Verification)
-
Pyrazole-Benzonitrile in AR Antagonists
- Clegg, N. J., et al. "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research, 2012. (Discusses the 4-cyanophenyl scaffold utility).
-
Chk1 Inhibitors Case Study
-
General Synthesis of Pyrazolyl-Benzonitriles
(Note: URLs are directed to the landing pages of major repositories like PubMed or Journal Publishers to ensure link persistence.)
Sources
- 1. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Harnessing 4-(1H-pyrazol-1-yl)benzonitrile in Modern Drug Discovery
Introduction: A Privileged Fragment in Medicinal Chemistry
In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient medicinal chemistry. Among these, the 4-(1H-pyrazol-1-yl)benzonitrile moiety has emerged as a particularly versatile and valuable building block. Its unique combination of a hydrogen-bond-accepting pyrazole ring and a metabolically stable, polar benzonitrile group allows for multifaceted interactions within protein binding sites. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, applications, and relevant protocols for leveraging this powerful scaffold in the pursuit of novel therapeutics, with a focus on its roles in oncology and endocrinology.
The pyrazole ring system is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in various non-covalent interactions and its metabolic stability.[1] The benzonitrile group, while also contributing to target engagement through polar interactions, offers a site for metabolic stability and can be a key vector for directing the molecule within a binding pocket.[2] The strategic combination of these two motifs in a single, synthetically accessible fragment provides a robust starting point for the development of potent and selective modulators of challenging drug targets.
Chemical Synthesis of the 4-(1H-pyrazol-1-yl)benzonitrile Scaffold
The construction of the 4-(1H-pyrazol-1-yl)benzonitrile core can be approached through several reliable synthetic strategies. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis. Two of the most common and effective methods are transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, and the classical Knorr pyrazole synthesis.
Protocol 1: Synthesis via Ullmann-type Condensation
The Ullmann condensation provides a direct and often high-yielding route to N-aryl pyrazoles. This copper-catalyzed reaction couples an aryl halide with a pyrazole.[3] The electron-withdrawing nature of the nitrile group on 4-halobenzonitrile makes it an excellent substrate for this transformation.
Reaction Scheme:
A representative Ullmann condensation reaction.
Materials:
-
4-Bromobenzonitrile
-
Pyrazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 eq), pyrazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-(1H-pyrazol-1-yl)benzonitrile.
Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF is crucial for solubilizing the reagents and facilitating the reaction at high temperatures. Potassium carbonate acts as a base to deprotonate the pyrazole, generating the nucleophile. CuI is the catalyst that facilitates the C-N bond formation.
Protocol 2: Synthesis via Knorr Pyrazole Synthesis
An alternative, classical approach is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4][5] To generate the 4-(1H-pyrazol-1-yl)benzonitrile scaffold, one would start with 4-cyanophenylhydrazine.
Reaction Scheme:
A representative Knorr pyrazole synthesis.
Step-by-Step Protocol:
-
Dissolve 4-cyanophenylhydrazine (or its hydrochloride salt) (1.0 eq) in ethanol in a round-bottom flask.
-
Add a 1,3-dicarbonyl equivalent such as malondialdehyde tetramethyl acetal (1.1 eq) and a catalytic amount of acid (e.g., acetic acid).
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer. Purify the crude product by recrystallization or column chromatography to obtain the final product.
Application in Drug Discovery: Case Studies and Protocols
The 4-(1H-pyrazol-1-yl)benzonitrile scaffold has shown significant promise in the development of inhibitors for several key drug targets. Below, we explore its application in the context of Checkpoint Kinase 1 (Chk1) inhibitors and Androgen Receptor (AR) modulators.
Case Study 1: Checkpoint Kinase 1 (Chk1) Inhibition
Chk1 is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[6] In many cancer cells, particularly those with a defective G1 checkpoint (e.g., p53 mutations), survival becomes highly dependent on the S and G2/M checkpoints, which are regulated by the ATR-Chk1 axis.[7] Therefore, inhibiting Chk1 can selectively sensitize cancer cells to DNA-damaging chemotherapies or radiation by abrogating these critical cell cycle arrests, leading to mitotic catastrophe and apoptosis.
The 4-(pyrazol-1-yl)benzonitrile moiety has been incorporated into potent Chk1 inhibitors. For instance, a series of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles have been identified as potent Chk1 inhibitors that significantly potentiate the cytotoxicity of DNA-damaging agents in cell-based assays.[8]
Simplified Chk1 signaling pathway and point of inhibition.
Protocol 3: In Vitro Chk1 Kinase Assay (Luminescent)
This protocol outlines a general method for measuring the activity of a Chk1 inhibitor using a commercially available luminescent kinase assay kit, which measures the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human Chk1 enzyme
-
Kinase substrate (e.g., a peptide derived from CDC25C)
-
ATP
-
Kinase assay buffer
-
4-(1H-pyrazol-1-yl)benzonitrile derivative (test compound)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well plates
Step-by-Step Protocol:
-
Prepare serial dilutions of the 4-(1H-pyrazol-1-yl)benzonitrile test compound in kinase assay buffer containing a constant percentage of DMSO (e.g., 1%).
-
In a 96-well plate, add the diluted test compound or vehicle control (DMSO in buffer).
-
Add the Chk1 enzyme to each well, except for the "no enzyme" control wells.
-
Prepare a substrate/ATP mix in kinase assay buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mix to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Self-Validation and Interpretation: The assay should include positive controls (no inhibitor) and negative controls (no enzyme) to establish the dynamic range of the assay. The IC₅₀ value provides a quantitative measure of the potency of the compound as a Chk1 inhibitor.
Case Study 2: Selective Androgen Receptor Modulators (SARMs)
The androgen receptor (AR) is a nuclear hormone receptor that plays a critical role in the development and maintenance of male reproductive tissues, as well as having anabolic effects on muscle and bone.[9] In prostate cancer, AR signaling is a key driver of tumor growth. While androgen deprivation therapy is a standard treatment, resistance often develops. Selective Androgen Receptor Modulators (SARMs) are a class of compounds that bind to the AR and display tissue-selective activity. The goal is to develop SARMs that have anabolic effects on muscle and bone with minimal effects on the prostate.[10]
The 4-cyanophenyl moiety is a common feature in many nonsteroidal AR ligands. The nitrile group often acts as a key hydrogen bond acceptor in the AR ligand-binding domain. The incorporation of a pyrazole ring at the 1-position of the benzonitrile can provide additional interactions and modulate the overall properties of the molecule. For instance, derivatives of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile have been investigated as potent AR modulators for the treatment of prostate cancer.[11]
Mechanism of action for a selective androgen receptor modulator (SARM).
Protocol 4: Androgen Receptor Competitive Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the androgen receptor using a radiolabeled ligand.
Materials:
-
Rat ventral prostate cytosol or purified recombinant human AR ligand-binding domain (LBD)
-
Radiolabeled androgen, e.g., [³H]-Mibolerone or [³H]-R1881
-
4-(1H-pyrazol-1-yl)benzonitrile derivative (test compound)
-
Non-labeled androgen for non-specific binding determination (e.g., dihydrotestosterone)
-
Assay buffer (e.g., Tris-based buffer with glycerol and other stabilizing agents)
-
Hydroxyapatite slurry or other method for separating bound from free ligand
-
Scintillation cocktail and scintillation counter
Step-by-Step Protocol:
-
Prepare serial dilutions of the 4-(1H-pyrazol-1-yl)benzonitrile test compound.
-
In microcentrifuge tubes, combine the AR preparation, a fixed concentration of the radiolabeled androgen, and varying concentrations of the test compound.
-
Include control tubes for total binding (radioligand + AR, no competitor) and non-specific binding (radioligand + AR + a high concentration of non-labeled androgen).
-
Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separate the bound from the free radioligand. A common method is to add a hydroxyapatite slurry, which binds the AR-ligand complex. Centrifuge the tubes and wash the pellets to remove unbound radioligand.
-
Resuspend the pellets in scintillation cocktail and transfer to scintillation vials.
-
Quantify the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by plotting the percent specific binding against the log of the competitor concentration. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Data Interpretation: A lower Ki value indicates a higher binding affinity of the test compound for the androgen receptor. This data is crucial for structure-activity relationship (SAR) studies to optimize the potency of new SARM candidates.
Data Presentation and Structure-Activity Relationships (SAR)
Systematic modification of the 4-(1H-pyrazol-1-yl)benzonitrile scaffold is essential for optimizing its pharmacological properties. The following table provides a hypothetical summary of SAR data for a series of analogs targeting Chk1, illustrating how potency can be modulated by substitution.
| Compound | R¹ (at Pyrazole) | R² (at Benzonitrile) | Chk1 IC₅₀ (nM) |
| 1 (Scaffold) | H | H | >10,000 |
| 2a | CH₃ | H | 5,200 |
| 2b | CF₃ | H | 850 |
| 3a | H | 3-Cl | 4,100 |
| 3b | H | 3-CF₃ | 980 |
| 4a | CF₃ | 3-Cl | 150 |
| 4b | CF₃ | 3-CF₃ | 85 |
This is a representative table with hypothetical data for illustrative purposes.
SAR Insights:
-
Pyrazole Substitution (R¹): Unsubstituted pyrazole (Compound 1) is inactive. Small alkyl groups (2a) offer a slight improvement, but electron-withdrawing groups like trifluoromethyl (2b) significantly increase potency. This suggests that the R¹ position may be oriented towards a region of the binding pocket that is sensitive to electronic effects or that can accommodate a specific substituent size.
-
Benzonitrile Substitution (R²): Similar to the pyrazole, substitution on the benzonitrile ring with electron-withdrawing groups (3a, 3b) enhances activity. This could be due to modulation of the electronic properties of the ring system or direct interaction with the protein.
-
Combined Effects: Combining favorable substitutions on both rings (4a, 4b) leads to a synergistic improvement in potency, highlighting the importance of exploring multipoint modifications of the scaffold.
Conclusion and Future Perspectives
The 4-(1H-pyrazol-1-yl)benzonitrile scaffold represents a highly valuable starting point for the design of novel therapeutics. Its synthetic tractability and the ability of its constituent parts to engage in key interactions with biological targets make it a privileged fragment in medicinal chemistry. The protocols and case studies presented here provide a framework for researchers to effectively utilize this scaffold in their drug discovery programs. Future work will likely focus on further exploring the chemical space around this core, developing more selective and potent inhibitors for a wider range of targets, and leveraging this scaffold in the development of next-generation therapeutics, including PROTACs and other targeted protein degraders.
References
- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funke, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
- Tao, Z. F., Li, G., Tong, Y., Stewart, K. D., Chen, Z., Bui, M. H., ... & Lin, N. H. (2007). 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. Bioorganic & medicinal chemistry letters, 17(19), 5448–5452.
- Orion Pharma. (2011). 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(l-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(l-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide. IL238044A.
- Narayanan, R., Mohler, M. L., Bohl, C. E., Miller, D. D., & Dalton, J. T. (2008). Selective androgen receptor modulators in preclinical and clinical development. Pharmaceutical research, 25(11), 2461–2479.
- Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Synthesis and pharmacological activities of pyrazole derivatives: a review. Mini reviews in medicinal chemistry, 17(13), 1227-1250.
- Eltamany, E. H., Ibrahim, M. A., & El-Sheref, E. M. (2020). Recent advances in the synthesis of pyrazole derivatives: a review.
- Garrett, M. D., & Collins, I. (2011). Anticancer therapy with checkpoint kinase 1 inhibitors. Current opinion in investigational drugs (London, England : 2000), 12(6), 637–647.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
- Dent, P. (2019). Investigational CHK1 inhibitors in early phase clinical trials for the treatment of cancer.
- Bhasin, S., & Jasuja, R. (2009). Selective androgen receptor modulators as function promoting therapies. Current opinion in clinical nutrition and metabolic care, 12(3), 232–240.
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Application Notes & Protocols for the Derivatization of 4-(1H-Pyrazol-1-yl)benzonitrile
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the chemical derivatization of 4-(1H-pyrazol-1-yl)benzonitrile. This scaffold is a key building block in the synthesis of a wide array of biologically active compounds. The protocols and application notes herein are designed to be a practical resource, offering detailed, step-by-step methodologies for strategic molecular modifications. The focus is on reactions that are both robust and versatile, enabling the exploration of chemical space around this privileged core. We will delve into the rationale behind key synthetic strategies, including palladium-catalyzed cross-coupling reactions and modifications of the nitrile moiety, to facilitate the generation of novel molecular entities for screening and lead optimization.
Introduction: The Significance of the 4-(1H-Pyrazol-1-yl)benzonitrile Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after heterocycle in drug design. When coupled with a benzonitrile moiety at the N-1 position, as in 4-(1H-pyrazol-1-yl)benzonitrile, the resulting scaffold presents multiple avenues for chemical diversification. The pyrazole ring can be functionalized at its carbon positions, while the benzonitrile group offers a handle for a variety of chemical transformations. The derivatization of this core structure is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds in drug discovery programs. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5]
Strategic Approaches to Derivatization
The derivatization of 4-(1H-pyrazol-1-yl)benzonitrile can be broadly categorized into two main strategies: modification of the pyrazole ring and transformation of the benzonitrile group. The choice of strategy will depend on the specific goals of the research program, such as structure-activity relationship (SAR) studies or the introduction of specific pharmacophoric features.
Derivatization of the Pyrazole Ring
The pyrazole ring offers several positions for substitution. A common and highly effective approach is to start with a halogenated pyrazole precursor, which can then be subjected to a variety of cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[6][7][8] By utilizing a bromo-substituted pyrazole precursor, such as 4-(4-bromo-1H-pyrazol-1-yl)benzonitrile, a wide range of aryl and heteroaryl groups can be introduced at the C4 position of the pyrazole ring. This allows for the exploration of how different substituents in this region affect biological activity.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile
Objective: To introduce a new aryl or heteroaryl substituent at the C4 position of the pyrazole ring.
Materials:
-
4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2)[9]
-
Base (e.g., Na₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk tube, add 4-(4-bromo-1H-pyrazol-1-yl)benzonitrile (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), and the base (2.5 mmol).
-
Add the palladium catalyst (0.05 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane:H₂O 4:1, 10 mL).
-
Stir the reaction mixture at 90 °C for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C4-substituted derivative.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 92 |
| 3 | 3-Pyridinylboronic acid | XPhos Pd G2 | K₃PO₄ | Toluene/EtOH/H₂O | 78 |
Diagram 1: Suzuki-Miyaura Cross-Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring. In the case of 4-(1H-pyrazol-1-yl)benzonitrile, this reaction typically occurs at the C4 position. The resulting aldehyde is a versatile intermediate that can be readily converted into a variety of other functional groups, such as hydrazones, which have shown significant antimicrobial activity.[10][11][12]
Protocol 2: Vilsmeier-Haack Formylation of 4-(1H-Pyrazol-1-yl)benzonitrile
Objective: To introduce a formyl group at the C4 position of the pyrazole ring.
Materials:
-
4-(1H-Pyrazol-1-yl)benzonitrile
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.
-
Slowly add POCl₃ (3.0 mmol per 1.0 mmol of substrate) to the cooled DMF with stirring.
-
After the addition is complete, add 4-(1H-pyrazol-1-yl)benzonitrile (1.0 mmol) to the reaction mixture.
-
Allow the mixture to warm to room temperature and then heat to 70 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry to yield 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile.
Diagram 2: Derivatization of the C4-Formyl Group
Caption: Potential derivatizations of the C4-formyl intermediate.
Derivatization of the Benzonitrile Moiety
The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, each with the potential to alter the compound's biological properties.
Hydrolysis of the nitrile group to a carboxylic acid introduces a key functional group for further derivatization, such as amide bond formation. This can be achieved under either acidic or basic conditions.
Protocol 3: Hydrolysis of 4-(1H-Pyrazol-1-yl)benzonitrile to 4-(1H-Pyrazol-1-yl)benzoic Acid
Objective: To convert the nitrile group to a carboxylic acid.
Materials:
-
4-(1H-Pyrazol-1-yl)benzonitrile
-
Sodium hydroxide (NaOH) or Sulfuric acid (H₂SO₄)
-
Ethanol or Water
-
Reflux apparatus
-
pH meter or pH paper
Procedure (Basic Hydrolysis):
-
In a round-bottom flask, dissolve 4-(1H-pyrazol-1-yl)benzonitrile (1.0 mmol) in ethanol.
-
Add an aqueous solution of NaOH (10 M, 5 mL).
-
Heat the mixture to reflux for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to pH 2-3 with concentrated HCl.
-
The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry.
The conversion of a nitrile to a tetrazole is a common bioisosteric replacement for a carboxylic acid in medicinal chemistry. Tetrazoles often exhibit improved metabolic stability and pharmacokinetic properties.
Protocol 4: Synthesis of 5-(4-(1H-Pyrazol-1-yl)phenyl)-1H-tetrazole
Objective: To convert the nitrile group to a tetrazole ring.
Materials:
-
4-(1H-Pyrazol-1-yl)benzonitrile
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride or Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Reflux apparatus
Procedure:
-
To a solution of 4-(1H-pyrazol-1-yl)benzonitrile (1.0 mmol) in DMF, add sodium azide (1.5 mmol) and triethylamine hydrochloride (1.5 mmol).
-
Heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the solution with 2N HCl to pH 2-3.
-
The tetrazole product will precipitate. Collect the solid by filtration, wash with water, and dry.
Characterization of Derivatives
All synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
Sodium azide is highly toxic and explosive; handle with extreme caution.
-
Palladium catalysts can be pyrophoric; handle under an inert atmosphere.
Conclusion
The derivatization of 4-(1H-pyrazol-1-yl)benzonitrile offers a rich field for chemical exploration in the pursuit of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for synthesizing a diverse library of compounds based on this privileged scaffold. By strategically modifying both the pyrazole ring and the benzonitrile moiety, researchers can fine-tune the properties of these molecules to optimize their biological activity.
References
- Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry.
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Bioorthogonal 4H-pyrazole “click” reagents. PMC - NIH.
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.
- Synthesis of new 1-aryl-3,5-dialkylpyrazoles by N-arylation of 3,5-disubstituted-pyrazoles with 4-fluoro and 2-fluoronitrobenzene under microwave irradiation and classical heating.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
-
review of pyrazole compounds' production, use, and pharmacological activity. .
- Pharmacological Activities of Pyrazole and Its Derivatives A Review.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. PMC.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives.
- The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Semantic Scholar.
- Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. MDPI.
- Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. PubMed.
- Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity rel
- IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s) - Google Patents.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. PMC - NIH.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
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- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemmethod.com [chemmethod.com]
reactions of the cyano group in 4-(1H-pyrazol-1-yl)benzonitrile
Application Note & Protocol Guide
Introduction: The Scaffold & The Opportunity
The molecule 4-(1H-pyrazol-1-yl)benzonitrile represents a "privileged scaffold" in modern medicinal chemistry.[1] It combines a lipophilic, metabolically stable pyrazole ring with a reactive benzonitrile core. This motif is frequently observed in kinase inhibitors, androgen receptor antagonists (e.g., structural analogs of Apalutamide/Darolutamide), and anti-infective agents.
The cyano (-CN) group at the 4-position is not merely a passive substituent; it is a versatile "linchpin" for chemical diversity.[1] For the drug developer, this cyano group offers four distinct divergent pathways:
-
Hydrolysis: Access to carboxylic acids (solubility/metabolic handles).
-
Cycloaddition: Conversion to tetrazoles (carboxylic acid bioisosteres).
-
Reduction: Synthesis of benzylamines (linker extension).
-
Pinner Reaction: Formation of amidines (cationic binding motifs).
This guide provides validated protocols for these transformations, specifically tailored to accommodate the electronic and solubility properties of the pyrazole-benzonitrile system.
Reaction Landscape Visualization
The following diagram illustrates the divergent synthetic pathways accessible from the parent nitrile.
Figure 1: Divergent synthetic pathways for the functionalization of the cyano group.[2][3][4][5][6][7][8][9]
Protocol 1: Hydrolysis to Carboxylic Acid
Target: 4-(1H-pyrazol-1-yl)benzoic acid[1]
Scientific Rationale: While acid-catalyzed hydrolysis is common, the pyrazole ring is basic (pKa ~2.5).[1] Strong acidic conditions can protonate the pyrazole nitrogen, increasing solubility in the aqueous phase but potentially complicating isolation (zwitterion formation). Base-catalyzed hydrolysis is preferred here.[1] It proceeds via the carboxylate salt, which remains soluble in water while impurities precipitate, allowing for a clean precipitation upon acidification.
Reagents:
-
Starting Material: 1.0 eq
-
Sodium Hydroxide (NaOH): 5.0 eq (2M aqueous solution)[1]
-
Work-up: 1M HCl
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-(1H-pyrazol-1-yl)benzonitrile in 5 mL of Ethanol.
-
Addition: Add 2.5 mL of 2M NaOH (5.0 mmol). The mixture may become slightly cloudy.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes; product will stay at baseline).
-
Work-up:
-
Cool the reaction to room temperature.
-
Evaporate the ethanol under reduced pressure (rotary evaporator).
-
Dilute the residue with 10 mL water.
-
Critical Step: Acidify dropwise with 1M HCl until pH ~3–4.[1] A white precipitate (the benzoic acid derivative) will form.
-
-
Isolation: Filter the solid, wash with cold water (2 x 5 mL), and dry in a vacuum oven at 50°C.
Yield Expectation: >85%
Protocol 2: Bioisosteric Conversion to Tetrazole
Target: 5-(4-(1H-pyrazol-1-yl)phenyl)-1H-tetrazole[1]
Scientific Rationale: The tetrazole ring is a classic bioisostere for the carboxylic acid, offering similar acidity (pKa ~4.5–5) but improved metabolic stability and lipophilicity. The reaction utilizes a [3+2] cycloaddition.[2][10] We utilize the "Sharpless-Demko" conditions (ZnBr2 or NH4Cl catalysis) which are safer than using neat hydrazoic acid.[1]
Safety Warning: Azides can form explosive mixtures.[1] Perform in a fume hood behind a blast shield. Do not use chlorinated solvents (DCM) with sodium azide to avoid forming explosive diazidomethane.
Reagents:
-
Starting Material: 1.0 eq
-
Ammonium Chloride (NH4Cl): 1.5 eq[1]
Step-by-Step Protocol:
-
Setup: In a pressure vial or round-bottom flask, suspend 1.0 mmol of nitrile, 1.5 mmol NaN3 (98 mg), and 1.5 mmol NH4Cl (80 mg) in 3 mL of dry DMF.
-
Reaction: Heat the mixture to 100°C–110°C for 12–16 hours. The suspension will likely dissolve as the reaction proceeds.
-
Quench: Cool to room temperature. Pour the mixture into 15 mL of ice-water.
-
Acidification: Carefully acidify with 6M HCl to pH 2. (Caution: HN3 gas evolution is possible; ensure good ventilation).
-
Isolation: The tetrazole usually precipitates. Filter and wash with water. If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate.
Mechanism Visualization:
Figure 2: Mechanistic flow of the [3+2] cycloaddition.
Protocol 3: Reduction to Benzylamine
Target: (4-(1H-pyrazol-1-yl)phenyl)methanamine[1]
Scientific Rationale: Reducing the nitrile to a primary amine creates a handle for reductive amination or amide coupling. Lithium Aluminum Hydride (LiAlH4) is the gold standard for complete reduction. The pyrazole ring is generally stable to LAH, unlike esters or ketones.
Reagents:
-
Starting Material: 1.0 eq
-
LiAlH4: 2.0 eq (1M solution in THF preferred for safety)[1]
-
Solvent: Anhydrous THF
Step-by-Step Protocol:
-
Inert Atmosphere: Flame-dry a flask and cool under Argon/Nitrogen.
-
Preparation: Add 1.0 mmol of nitrile dissolved in 5 mL anhydrous THF. Cool to 0°C in an ice bath.
-
Reduction: Dropwise add 2.0 mL of LiAlH4 (1M in THF). Gas evolution (H2) will occur.
-
Reflux: Once addition is complete, warm to room temperature, then reflux (66°C) for 3 hours.
-
Fieser Quench (Critical): Cool to 0°C.
-
Add 80 µL Water.
-
Add 80 µL 15% NaOH (aq).
-
Add 240 µL Water.
-
Stir until a granular white precipitate forms (aluminum salts).
-
-
Filtration: Filter through a celite pad. Rinse with THF.
-
Purification: The amine may require conversion to an HCl salt (add HCl in dioxane) or column chromatography (DCM/MeOH/NH3) for high purity.
Data Summary & Troubleshooting
| Reaction Type | Reagent System | Typical Yield | Key Challenge | Solution |
| Hydrolysis | NaOH / EtOH | 85-95% | Solubility of intermediate | Add water only after ethanol removal.[1] |
| Tetrazole | NaN3 / NH4Cl / DMF | 70-85% | Azide Safety / Work-up | Use blast shield; acidify slowly in hood.[1] |
| Reduction | LiAlH4 / THF | 60-80% | Aluminum salt emulsion | Use Fieser quench method strictly.[1] |
| Pinner | HCl(g) / MeOH | Variable | Moisture sensitivity | Use strictly anhydrous MeOH and HCl gas.[1] |
References
-
Synthesis of Pyrazole-Benzoic Acid Derivatives
-
General Nitrile Hydrolysis & Reactivity
-
Tetrazole Synthesis (Sharpless-Demko Method)
-
Medicinal Chemistry of Nitriles
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.[1] Journal of Medicinal Chemistry.
-
-
Reduction Protocols
Sources
- 1. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Nitriles as radical acceptors in radical cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
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- 7. 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 13. 1H-Tetrazole synthesis [organic-chemistry.org]
- 14. chalcogen.ro [chalcogen.ro]
- 15. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
catalytic systems for 4-(1H-pyrazol-1-yl)benzonitrile synthesis
Application Note: Optimized Catalytic Strategies for the C-N Cross-Coupling Synthesis of 4-(1H-pyrazol-1-yl)benzonitrile
Executive Summary & Strategic Overview
The synthesis of 4-(1H-pyrazol-1-yl)benzonitrile represents a critical C–N bond-forming transformation in medicinal chemistry. This scaffold is a privileged pharmacophore in kinase inhibitors (e.g., JAK/STAT pathway modulators) and androgen receptor antagonists.
While nucleophilic aromatic substitution (
This guide details three validated protocols ranging from robust, cost-effective copper systems to high-turnover palladium workflows, ensuring reproducibility in drug discovery campaigns.
Strategic Decision Framework
Before selecting a protocol, the chemist must evaluate the substrate availability (halide type) and project constraints (cost vs. speed).
Figure 1: Decision matrix for selecting the optimal catalytic system based on starting material and operational constraints.
Protocol A: The "Workhorse" Method (Copper-Catalyzed)
Mechanism: Ligand-assisted Ullmann Coupling. Best For: Large-scale synthesis (>10g), 4-bromobenzonitrile, cost-sensitive projects.
The use of diamine ligands (e.g., DMEDA or DACH) or phenanthroline derivatives dramatically accelerates the reaction compared to classical Ullmann conditions, allowing operation at 80–110°C rather than >140°C.
Materials
-
Electrophile: 4-Bromobenzonitrile (1.0 equiv)
-
Nucleophile: 1H-Pyrazole (1.2 equiv)
-
Catalyst: CuI (Copper(I) Iodide) – 5 mol%
-
Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) – 10 mol%
-
Base:
(2.0 equiv) – Milled fine powder is critical. -
Solvent: Toluene or DMF (Anhydrous).
Step-by-Step Workflow
-
Reactor Prep: Flame-dry a Schlenk tube or pressure vial and backfill with Argon (
). Note: Cu(I) is sensitive to oxidation; strict inert atmosphere is required for initiation. -
Solids Charge: Add CuI (5 mol%), 4-bromobenzonitrile, 1H-pyrazole, and
to the vessel. -
Liquids Charge: Evacuate and backfill with
(3x). Inject anhydrous Toluene via syringe, followed by the DMEDA ligand.-
Critical Process Parameter (CPP): The solution should turn a blue-green color upon ligand addition. A dark brown/black precipitate indicates oxidation of Cu(I) to Cu(O) or Cu(II) oxides, which kills activity.
-
-
Reaction: Seal the vessel and heat to 110°C for 12–24 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts. Wash the filtrate with water (2x) and brine (1x) to remove DMF/ligand.
-
Purification: Recrystallization from EtOH/Heptane is often sufficient due to the high regioselectivity.
Protocol B: The "Precision" Method (Palladium-Catalyzed)
Mechanism: Buchwald-Hartwig Amination. Best For: 4-Chlorobenzonitrile (cheaper starting material), temperature-sensitive substrates, rapid screening.
Palladium catalysis utilizes bulky phosphine ligands (e.g., XPhos, BrettPhos) to facilitate the difficult reductive elimination step involved in forming the
Materials
-
Electrophile: 4-Chlorobenzonitrile (1.0 equiv)
-
Nucleophile: 1H-Pyrazole (1.2 equiv)
-
Pre-Catalyst: XPhos Pd G3 or G4 (1–2 mol%)
-
Why G3/G4? These precatalysts ensure a 1:1 Pd:Ligand ratio and rapid activation at lower temperatures.
-
-
Base:
(1.5 equiv) or . -
Solvent: 1,4-Dioxane or t-Amyl alcohol.
Step-by-Step Workflow
-
Glovebox/Schlenk: In a nitrogen-filled glovebox or under strict Schlenk conditions, combine 4-chlorobenzonitrile, pyrazole, base, and the Pd-precatalyst in a vial.
-
Solvent: Add anhydrous 1,4-Dioxane.
-
Thermal Cycle: Heat to 80°C for 2–4 hours.
-
Observation: Conversion is typically much faster than Cu-catalysis.
-
-
Quench: Dilute with EtOAc, filter through silica plug.
-
Analysis: Quantitative conversion is expected. High-vacuum removal of solvent usually yields >95% pure product.
Comparative Data Analysis
| Feature | Protocol A (Cu-Diamine) | Protocol B (Pd-XPhos) | Protocol C (Chan-Lam)* |
| Substrate | 4-Bromobenzonitrile | 4-Chlorobenzonitrile | 4-Cyanophenylboronic acid |
| Catalyst Cost | Low ($) | High ( | Medium ( |
| Temperature | 110°C | 60–80°C | RT – 40°C |
| Time | 12–24 h | 1–4 h | 24–48 h |
| Atmosphere | Inert (Ar/N2) | Inert (Ar/N2) | Aerobic ( |
| Yield (Typ.) | 85–92% | 90–98% | 70–85% |
*Protocol C (Chan-Lam) uses Cu(OAc)2 and requires oxygen, making it useful if aryl halides are unavailable, but generally less atom-economical due to the boronic acid requirement.
Mechanistic Insight & Troubleshooting
Understanding the catalytic cycle is vital for troubleshooting low yields.
Figure 2: General catalytic cycle for C-N cross-coupling. In Cu-catalysis, the nucleophile coordination often precedes oxidative addition, whereas Pd follows the path shown above.
Troubleshooting Guide:
-
Problem: Low conversion in Cu-system.
-
Problem: Homocoupling of aryl halide (Ar-Ar).
-
Problem: Regioisomers (N1 vs N2).
-
Note: 1H-pyrazole is symmetric; however, if using substituted pyrazoles, steric bulk on the ligand generally favors the less hindered Nitrogen (N1).
-
References
-
Copper-Diamine Catalysis (The "Antilla/Buchwald" Protocol): Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[5] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[5][6] The Journal of Organic Chemistry, 69(17), 5578–5587.
-
Ligand-Free/Green Copper Systems: Taillefer, M., et al. (2007). Mild and Efficient Copper-Catalyzed N-Arylation of Nitrogen Heterocycles. Chemistry - A European Journal.
-
Palladium-Catalyzed C-N Coupling (Review): Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Chan-Lam Coupling (Boronic Acids): Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis.
Sources
- 1. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-(1H-Pyrazol-1-yl)benzonitrile Synthesis
Welcome to the technical support center for the synthesis of 4-(1H-pyrazol-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this N-arylation reaction, with a primary focus on addressing low product yields. Our approach is rooted in mechanistic understanding and field-proven strategies to ensure robust and reproducible outcomes.
Introduction
4-(1H-Pyrazol-1-yl)benzonitrile is a valuable building block in medicinal chemistry and materials science, frequently incorporated into molecules with diverse biological activities.[1][2] Its synthesis, typically achieved through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation, can be susceptible to issues that lead to diminished yields.[3][4] This guide provides a structured, question-and-answer-based approach to troubleshoot these problems effectively.
Troubleshooting Guide: Addressing Low Yields
This section tackles specific experimental observations and provides a logical path to diagnosing and solving the underlying issues.
Q1: My reaction shows low conversion of starting materials (4-fluorobenzonitrile/4-bromobenzonitrile and pyrazole). What are the likely causes and how can I improve it?
Low conversion is a common hurdle and often points to suboptimal reaction conditions or compromised reagents. Let's break down the potential culprits:
-
Catalyst System (For Buchwald-Hartwig & Ullmann Reactions):
-
Cause: The catalyst's activity is paramount. For palladium-catalyzed Buchwald-Hartwig reactions, the choice of ligand is critical for an efficient catalytic cycle.[5] For copper-catalyzed Ullmann reactions, the copper source and coordinating ligand determine the reaction's success, with modern protocols favoring ligated copper species over traditional, harsh conditions.[6][7] Inactive or poisoned catalysts will stall the reaction.
-
Solution:
-
Ligand Selection (Buchwald-Hartwig): Employ bulky, electron-rich phosphine ligands such as tBuDavePhos or BrettPhos, which are known to facilitate C-N coupling reactions.[3][5]
-
Catalyst & Ligand Integrity: Ensure the palladium precatalyst and ligands have not been degraded through improper storage. Using a fresh batch is a reliable troubleshooting step.
-
Copper Source & Ligand (Ullmann): Use a reliable Cu(I) source, such as CuI. The addition of a diamine ligand, like 1,10-phenanthroline or N,N'-dimethylethylenediamine, can significantly accelerate the reaction and allow for milder conditions.[7]
-
-
-
Reaction Parameters:
-
Cause: Inadequate temperature, insufficient reaction time, or an inappropriate solvent can all lead to incomplete reactions.
-
Solution:
-
Temperature: While Buchwald-Hartwig reactions can sometimes proceed at room temperature with highly active catalysts, heating is often necessary. A typical starting point is 80-110 °C. Ullmann reactions traditionally require high temperatures (>150 °C), but modern protocols with ligands can lower this to the 100-130 °C range.[6]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion. Some reactions may require extended periods (12-24 hours).[8]
-
Solvent Choice: High-boiling point, polar aprotic solvents like DMF, DMSO, or dioxane are generally preferred as they can dissolve the reagents and reach the necessary temperatures. Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.
-
-
-
Base Selection and Quality:
-
Cause: The base plays a crucial role in deprotonating the pyrazole, making it nucleophilic. The choice and quality of the base are critical.
-
Solution:
-
Buchwald-Hartwig: Strong bases like sodium tert-butoxide (NaOtBu) are common, but if your substrate is base-sensitive, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, though they may require higher temperatures.[9]
-
Ullmann: K₂CO₃ or Cs₂CO₃ are standard choices. The physical properties of the base matter; grinding the base before use can increase its surface area and reactivity.[9]
-
Anhydrous Conditions: Ensure the base is dry, as moisture can deactivate both the base and the catalyst.
-
-
Q2: I'm observing significant byproduct formation alongside my desired product. What are the common side reactions and how can I minimize them?
Byproduct formation directly impacts the yield and complicates purification. The most common side reactions in N-arylation are:
-
Hydrodehalogenation of the Aryl Halide:
-
Cause: The aryl halide (e.g., 4-bromobenzonitrile) is reduced to benzonitrile. This is often promoted by trace amounts of water and can be a competitive pathway.
-
Solution: Rigorously exclude moisture from the reaction. Use anhydrous solvents, dry reagents, and perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Homocoupling of the Aryl Halide:
-
Cause: Two molecules of the aryl halide couple to form a biphenyl species. This is more common in Ullmann reactions but can occur in palladium catalysis as well.
-
Solution: This is often a sign of an inefficient primary coupling reaction. Optimizing the catalyst-to-ligand ratio and ensuring the pyrazole is efficiently deprotonated can favor the desired C-N bond formation over C-C homocoupling.
-
-
Regioisomeric N-Arylation:
-
Cause: If using a substituted pyrazole, arylation can potentially occur at different nitrogen atoms if they are not equivalent. For unsubstituted pyrazole, this is not an issue.
-
Solution: For substituted pyrazoles, the regioselectivity is dictated by steric and electronic factors. Careful selection of reaction conditions can sometimes favor one isomer over another.[4]
-
Q3: My product appears to be forming but is lost during workup and purification. What are the best practices?
Product loss during isolation is a frustrating source of low yield. 4-(1H-pyrazol-1-yl)benzonitrile is a crystalline solid with moderate polarity.
-
Workup Procedure:
-
Cause: Harsh acidic or basic conditions during aqueous workup can potentially hydrolyze the nitrile group, although it is generally quite stable. Emulsion formation can also lead to physical loss of product.
-
Solution:
-
Quenching: After cooling the reaction, a common and effective method is to pour the reaction mixture into ice-water.[8] This often precipitates the crude product, which can be collected by filtration.
-
Extraction: If the product does not precipitate, perform a standard liquid-liquid extraction with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove the solvent (e.g., DMF) and inorganic salts.
-
-
-
Purification Strategy:
-
Cause: Choosing an inappropriate purification method can lead to significant product loss.
-
Solution:
-
Trituration/Recrystallization: If the crude product is relatively clean, trituration with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture) can be very effective.[10] Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is also a good option.
-
Column Chromatography: For mixtures that are difficult to separate by other means, silica gel column chromatography is the standard method. A gradient elution with hexanes and ethyl acetate is typically effective.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 4-(1H-pyrazol-1-yl)benzonitrile?
The most established methods involve the N-arylation of pyrazole with a 4-halobenzonitrile or an equivalent aryl partner. The two main catalytic systems are:
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is one of the most powerful methods for forming C-N bonds and is widely applicable to the N-arylation of pyrazoles.[5] It often offers mild reaction conditions and high functional group tolerance.
-
Ullmann Condensation: This is a classical copper-catalyzed N-arylation reaction. While traditional Ullmann conditions are harsh, modern protocols using ligands have made it a more versatile and milder option.[4][6][7]
Q2: How can I reliably confirm the identity and purity of my final product?
A combination of analytical techniques is essential for unambiguous characterization.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound and can be used to quantify it.[13]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, especially the nitrile (C≡N) stretch.
| Analytical Data for 4-(1H-pyrazol-1-yl)benzonitrile | |
| Technique | Expected Value / Observation |
| ¹H NMR (CDCl₃) | δ ~8.0-8.2 (d, 1H), ~7.7-7.8 (m, 4H), ~6.5 (t, 1H) |
| ¹³C NMR (CDCl₃) | δ ~143, ~140, ~134, ~127, ~120, ~118, ~112, ~109 |
| Mass Spec (ESI+) | m/z = 170.07 [M+H]⁺ |
| IR (KBr) | ν ~2230 cm⁻¹ (strong, sharp C≡N stretch) |
Note: Exact NMR shifts can vary based on solvent and instrument.
Visualizations & Workflows
General Reaction Scheme: N-Arylation of Pyrazole
Caption: A logical workflow to diagnose and resolve low yield issues.
Exemplary Experimental Protocol (Buchwald-Hartwig Amination)
This protocol is a representative example and may require optimization for your specific setup.
Materials:
-
4-Bromobenzonitrile
-
Pyrazole
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried reaction vessel, add 4-bromobenzonitrile (1.0 mmol), pyrazole (1.2 mmol), and cesium carbonate (2.0 mmol).
-
In a separate vial, prepare the catalyst premix by adding Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the catalyst premix to the reaction vessel, followed by anhydrous 1,4-dioxane (5 mL).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the 4-bromobenzonitrile is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel, gradient of 10-30% ethyl acetate in hexanes) or recrystallization to afford pure 4-(1H-pyrazol-1-yl)benzonitrile.
References
-
Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. Available at: [Link]
-
Buchwald, S. L., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. Available at: [Link]
- Bowman, et al. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. US Patent US20050209294A1.
-
Alam, M. A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. Available at: [Link]
-
Various Authors. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Organic Syntheses. Available at: [Link]
-
Various Authors. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]
-
Various Authors. (2020). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Available at: [Link]
-
Various Authors. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available at: [Link]
-
Various Authors. (2021). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank. Available at: [Link]
- Orion Corporation. (2014). 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s). Google Patents.
-
Various Authors. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]
-
Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Various Authors. (2024). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Chemistry. Available at: [Link]
-
Various Authors. (2017). Arylation of C–H bonds in N-aryl pyrazoles. ResearchGate. Available at: [Link]
-
Various Authors. (2020). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts. Available at: [Link]
-
Various Authors. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules. Available at: [Link]
-
Various Authors. (2022). N-Arylpyrazole based Scaffolds: Synthesis and biological applications. ResearchGate. Available at: [Link]
-
Deprez-Poulain, R., et al. (2011). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile. PubChem. Available at: [Link]
-
Various Authors. (2023). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ACG Publications. Available at: [Link]
-
Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]
-
Various Authors. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Synfacts. Available at: [Link]
-
Various Authors. (2022). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. ResearchGate. Available at: [Link]
-
Various Authors. (2023). Modern Analytical Technique for Characterization Organic Compounds. Journal of Survey in Fisheries Sciences. Available at: [Link]
-
Various Authors. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. Available at: [Link]
-
Various Authors. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. MDPI. Available at: [Link]
-
Various Authors. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. Available at: [Link]
Sources
- 1. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]
- 2. 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 4. Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. acgpubs.org [acgpubs.org]
Technical Support Center: Catalyst Poisoning in the Synthesis of 4-(1H-pyrazol-1-yl)benzonitrile
Welcome to the Technical Support Center for the synthesis of 4-(1H-pyrazol-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of catalyst poisoning in this crucial N-arylation reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction to the Synthesis and Catalytic Systems
The synthesis of 4-(1H-pyrazol-1-yl)benzonitrile is a vital transformation in medicinal chemistry and materials science. It is typically achieved through a cross-coupling reaction between pyrazole and an aryl halide, most commonly 4-bromobenzonitrile or 4-iodobenzonitrile. The two primary catalytic systems employed for this C-N bond formation are Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation. Both systems, while powerful, are susceptible to poisoning, leading to low yields, stalled reactions, and catalyst deactivation.
This guide will delve into the intricacies of catalyst poisoning in both systems, providing a structured approach to diagnosing and resolving these issues.
Troubleshooting Guide: Diagnosing and Overcoming Catalyst Poisoning
This section is structured in a question-and-answer format to directly address the problems you may encounter during your synthesis.
Q1: My Buchwald-Hartwig reaction for 4-(1H-pyrazol-1-yl)benzonitrile synthesis is sluggish or has stalled completely. What are the likely causes of catalyst poisoning?
A1: A stalled or sluggish Buchwald-Hartwig reaction is a classic symptom of catalyst deactivation. The primary culprits are often impurities present in your starting materials or solvents. Here’s a systematic approach to diagnose the issue:
Potential Sources of Palladium Catalyst Poisoning:
-
Sulfur Impurities: Sulfur-containing compounds are notorious poisons for palladium catalysts. They can originate from:
-
4-Bromobenzonitrile: If synthesized from starting materials containing sulfur impurities.
-
Solvents: Thiophene in toluene or other sulfur-containing impurities in common organic solvents.
-
-
Phosphorus Impurities: Phosphorus-based compounds can also deactivate the palladium catalyst. A potential source is the synthesis of 4-bromobenzonitrile, which can involve reagents like phosphorus oxychloride.[1]
-
Other Nucleophiles: The presence of other nucleophilic functional groups in your starting materials or as impurities can compete with the pyrazole for the catalyst, leading to side reactions and catalyst inhibition.
-
Water Content: While a small amount of water can sometimes be beneficial in Pd-catalyzed reactions, excessive water can lead to catalyst decomposition and side reactions.
Diagnostic Workflow:
-
Analyze Starting Materials:
-
GC-MS Analysis: Perform Gas Chromatography-Mass Spectrometry on your pyrazole and 4-bromobenzonitrile to identify any volatile impurities. Look for unexpected peaks that could correspond to sulfur or phosphorus-containing compounds.
-
Elemental Analysis: If you suspect significant contamination, elemental analysis can quantify the levels of sulfur and phosphorus.
-
-
Solvent Purity Check:
-
Use fresh, anhydrous, and high-purity solvents. If you are using a solvent from a previously opened bottle, consider that it may have absorbed atmospheric moisture or other contaminants.
-
-
Small-Scale Test Reactions:
-
Run a series of small-scale reactions to systematically test the purity of each component.
-
Reaction A (Control): Use your standard reagents and solvent.
-
Reaction B: Use a fresh, high-purity batch of pyrazole with your standard 4-bromobenzonitrile and solvent.
-
Reaction C: Use a fresh, high-purity batch of 4-bromobenzonitrile with your standard pyrazole and solvent.
-
Reaction D: Use fresh, high-purity batches of both starting materials and a fresh, anhydrous solvent.
-
Comparing the outcomes of these reactions will help you pinpoint the source of the contamination.
-
Corrective Actions:
-
Reagent Purification:
-
Pyrazole: Recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to remove non-volatile impurities.
-
4-Bromobenzonitrile: Recrystallization from a solvent like ethanol can be effective.[2]
-
-
Solvent Purification: Use freshly distilled or commercially available anhydrous solvents.
-
Use of Scavengers: In cases of suspected sulfur contamination, adding a small amount of a sulfur scavenger like copper powder might be beneficial, though this should be optimized carefully.
Q2: I am observing significant formation of byproducts, such as debromination of 4-bromobenzonitrile, in my Ullmann coupling reaction. Is this related to catalyst poisoning?
A2: Yes, the formation of byproducts like debromination is often linked to issues with the catalyst's activity and can be exacerbated by certain impurities. In Ullmann reactions, the copper catalyst's oxidation state is crucial, and impurities can interfere with the catalytic cycle.
Potential Issues in Ullmann Coupling:
-
Protic Impurities: Water or other protic impurities can lead to the reduction of the aryl halide, resulting in the debrominated byproduct.[3]
-
Ligand Decomposition: If you are using a ligand-assisted Ullmann reaction, the ligand itself can be a source of instability or may decompose under the reaction conditions, leading to an inefficient catalytic cycle.
-
Incomplete Reaction: A low yield of the desired product accompanied by the recovery of starting materials can indicate that the catalyst is not active enough or has been poisoned.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware.
-
Use anhydrous solvents and reagents. Consider drying your pyrazole and 4-bromobenzonitrile under vacuum before use.
-
-
Evaluate the Copper Source and Ligand:
-
Use a high-purity source of copper catalyst (e.g., CuI). Older or discolored batches may have oxidized.
-
If using a ligand, ensure its purity and stability under the reaction conditions. Some ligands are sensitive to air and moisture.
-
-
Optimize Reaction Parameters:
-
Temperature: Ullmann couplings often require elevated temperatures. If the reaction is sluggish, a modest increase in temperature might be necessary. However, excessively high temperatures can lead to byproduct formation.
-
Base: The choice and quality of the base are critical. Ensure you are using a dry, finely powdered base.
-
Experimental Protocol for Reagent Purification:
Recrystallization of Pyrazole:
-
Dissolve the crude pyrazole in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Recrystallization of 4-Bromobenzonitrile:
-
Dissolve the crude 4-bromobenzonitrile in a minimal amount of hot ethanol.
-
Follow the same procedure as for pyrazole for decolorization (if necessary) and crystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry.
Frequently Asked Questions (FAQs)
Q: Which catalytic system, Buchwald-Hartwig or Ullmann, is more susceptible to poisoning?
A: Both systems have their vulnerabilities. Palladium catalysts used in Buchwald-Hartwig reactions are particularly sensitive to sulfur and phosphorus compounds. Copper catalysts in Ullmann couplings can be inhibited by protic impurities and certain chelating ligands. The choice of system may depend on the known or suspected impurities in your starting materials.
Q: Can I regenerate a poisoned catalyst?
A: Regeneration of homogeneous catalysts used in these reactions is often difficult and not practical on a lab scale. For heterogeneous palladium catalysts, regeneration by washing or heat treatment under a controlled atmosphere can sometimes be effective, but success is not guaranteed. It is generally more efficient to focus on preventing poisoning by using high-purity reagents.
Q: What analytical techniques are best for detecting potential catalyst poisons in my starting materials?
A: A combination of techniques is often most effective:
-
GC-MS: Ideal for identifying volatile organic impurities.
-
NMR Spectroscopy: Can provide information about the overall purity and the presence of specific functional groups that might interfere with the reaction.
-
Elemental Analysis: Provides quantitative data on the presence of elements like sulfur and phosphorus.
-
ICP-MS or ICP-OES: Highly sensitive techniques for detecting trace metal impurities that could act as poisons.[4]
Q: Are there any "visual cues" during the reaction that might indicate catalyst poisoning?
A: While not definitive, some visual changes can be indicative of problems:
-
Color Change (or lack thereof): Many palladium-catalyzed reactions have characteristic color changes as the catalytic cycle proceeds. A reaction that does not change color as expected or turns black (indicating palladium black formation) may be experiencing catalyst deactivation.
-
Precipitation: The formation of an unexpected precipitate could indicate catalyst decomposition or the formation of insoluble byproducts.
Visualizing the Problem: Reaction Pathways and Troubleshooting
To better understand the processes involved, the following diagrams illustrate the catalytic cycle and a troubleshooting workflow.
Caption: The Buchwald-Hartwig catalytic cycle and the point of catalyst deactivation by poisons.
Caption: A systematic workflow for troubleshooting catalyst poisoning in your synthesis.
Summary of Potential Catalyst Poisons and Their Sources
| Poison Class | Potential Source in 4-(1H-pyrazol-1-yl)benzonitrile Synthesis | Affected Catalyst |
| Sulfur Compounds | - Impurities in 4-bromobenzonitrile - Contaminated solvents (e.g., thiophene in toluene) | Palladium, Copper |
| Phosphorus Compounds | - Residual reagents from 4-bromobenzonitrile synthesis (e.g., phosphorus oxychloride)[1] | Palladium |
| Protic Impurities | - Water in solvents or reagents - Alcohols | Copper, Palladium |
| Other Nucleophiles | - Impurities with amine or thiol functionalities | Palladium, Copper |
References
-
Intertek. Catalyst Poisoning Testing. Available at: [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. Available at: [Link]
-
PrepChem. Preparation of 4-bromobenzonitrile. Available at: [Link]
-
White Rose eTheses Online. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Available at: [Link]
-
ACS Publications. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Available at: [Link]
-
YouTube. Cross Coupling Reactions - Catalytic Cycle Key Features. Available at: [Link]
-
NIH. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Available at: [Link]
-
Organic Syntheses. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Available at: [Link]
Sources
Technical Support Center: Work-up Procedure for 4-(1H-pyrazol-1-yl)benzonitrile Synthesis
Case ID: S-N-AR-004 Topic: Post-Reaction Processing & Purification Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Reaction Context
This guide addresses the isolation and purification of 4-(1H-pyrazol-1-yl)benzonitrile . This synthesis typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) using 4-fluorobenzonitrile (or 4-chlorobenzonitrile) and pyrazole in the presence of a base (e.g., K2CO3, Cs2CO3) and a polar aprotic solvent (DMF or DMSO).[1]
Critical Chemical Behavior:
-
Target Molecule: Neutral, lipophilic solid.[1]
-
Impurities:
-
Stability Warning: The nitrile group (-CN) is susceptible to hydrolysis (to amide or carboxylic acid) under strongly acidic or basic conditions at elevated temperatures.[1]
Standard Work-Up Protocol
Phase A: Quenching & Phase Assessment
Step 1: Reaction Termination
-
Cool the reaction mixture to room temperature (20–25 °C).
-
Protocol: Pour the reaction mixture slowly into a beaker containing crushed ice/water (5x reaction volume) with vigorous stirring.
-
Why? This solubilizes the inorganic base and polar solvent (DMF/DMSO) while forcing the organic product to precipitate or "oil out."[1]
-
Step 2: The Decision Point (Solid vs. Oil) Observe the mixture after 15 minutes of stirring.
| Observation | Action Path |
| Precipitate forms (White/Pale Yellow Solid) | Proceed to Path A (Filtration) . This is the ideal "Happy Path." |
| Oiling out / Emulsion / No Solid | Proceed to Path B (Extraction) . Common if DMF volume is high or product concentration is low.[1] |
Phase B: Isolation Pathways
Path A: Filtration (High Purity Route)
-
Filter: Collect the solid using a Büchner funnel with vacuum filtration.
-
Wash 1 (Aqueous): Wash the filter cake copiously with water (3x).
-
Scientific Rationale: Removes residual DMF and inorganic salts (K2CO3).[1]
-
-
Wash 2 (Displacement): Wash with a small amount of cold Hexane or low-boiling ether.[1]
-
Scientific Rationale: Removes trace non-polar impurities and aids in drying.[1]
-
-
Drying: Dry under vacuum at 40–50 °C.
Path B: Extraction (Recovery Route)
-
Extract: Transfer the aqueous/organic mixture to a separatory funnel. Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).[1]
-
DMF Removal (Crucial): Wash the combined organic layer with 5% Lithium Chloride (LiCl) solution (2x).
-
Expert Insight: LiCl significantly increases the partitioning of DMF into the aqueous phase, preventing it from contaminating your final oil.
-
-
Brine Wash: Wash with saturated NaCl solution.[1]
-
Dry & Concentrate: Dry over anhydrous Na2SO4, filter, and evaporate solvent under reduced pressure.
Phase C: Purification (Recrystallization)
If the crude solid is colored or impure by TLC:
-
Solvent System: Ethanol (hot) or Ethanol/Water mixtures.[1]
-
Procedure: Dissolve crude solid in minimum boiling Ethanol. If no crystals form upon cooling, add water dropwise until turbidity appears, then cool to 4 °C.[1]
Troubleshooting & FAQs
Q1: My product is stuck in the DMF/DMSO layer. How do I get it out?
Diagnosis: High solubility of the product in polar aprotic solvents can hinder precipitation.[1] Solution:
-
Dilution: Increase the water ratio to 10:1 (Water:Reaction Mix).
-
Salting Out: Add solid NaCl to the aqueous quench to increase ionic strength, forcing the organic product out of the aqueous phase during extraction.[1]
-
LiCl Wash: As mentioned in Path B, use 5% LiCl washes during extraction.[1] This is the industry standard for removing DMF.[1]
Q2: I see a spot for unreacted Pyrazole on TLC. How do I remove it?
Diagnosis: Excess pyrazole was used to drive the reaction. Solution:
-
Acid Wash (Mild): If extracting (Path B), wash the organic layer with 0.5 M HCl (cold).[1]
-
Warning: Do NOT use concentrated acid or heat, as this will hydrolyze the nitrile to a carboxylic acid.[1] Pyrazole is basic enough to be protonated and move to the aqueous layer at pH 3–4.[1]
Q3: The nitrile peak in IR (2220 cm⁻¹) is weak, and I see a Carbonyl peak (~1680 cm⁻¹). What happened?
Diagnosis: Nitrile Hydrolysis. Root Cause: The reaction or work-up was too basic/acidic at high temperatures.[1] Corrective Action:
-
Ensure the reaction temperature did not exceed 100–120 °C for prolonged periods.
-
Neutralize the quench immediately if using strong bases like NaH.[1]
Q4: The product is oiling out instead of crystallizing.
Diagnosis: Impurities (often solvent residues) are lowering the melting point.[1] Solution:
-
Trituration: Add cold Hexane or Pentane to the oil and scratch the flask walls with a glass rod to induce nucleation.[1]
-
Seed Crystal: If you have a previous batch, add a speck of solid crystal.[1]
Visual Workflow (Decision Tree)
Figure 1: Decision tree for the isolation of 4-(1H-pyrazol-1-yl)benzonitrile based on phase behavior upon quenching.
Quantitative Data & Specifications
Solvent Compatibility Table
| Solvent | Solubility (25 °C) | Role in Protocol |
| Water | Insoluble | Quench / Wash (Removes salts) |
| Ethanol | Moderate (High when hot) | Recrystallization |
| DMF/DMSO | High | Reaction Solvent (Must remove) |
| Ethyl Acetate | High | Extraction Solvent |
| Hexane | Low/Insoluble | Trituration / Washing |
Typical Yield Expectations
| Scale | Method | Expected Yield | Purity Target |
| Lab (<1g) | Filtration + Recryst. | 85–95% | >98% |
| Prep (<10g) | Extraction + Column | 75–85% | >99% |
References
-
Nucleophilic Aromatic Substitution (SNAr)
-
Synthesis of Pyrazole Derivatives (Analogous Protocols)
-
Purification of Pyrazoles via Recrystallization
-
Removal of DMF via LiCl Extraction
-
Standard Lab Practice: This is a widely accepted organic synthesis technique for removing polar aprotic solvents.[1]
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1] Chem. 1997, 62, 21, 7512–7515. (Reference for verifying solvent removal).
-
[1]
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. wuxibiology.com [wuxibiology.com]
Validation & Comparative
comparative study of catalysts for N-arylation of pyrazoles
Executive Summary
The N-arylation of pyrazoles is a pivotal transformation in medicinal chemistry, essential for synthesizing blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra) analogs. For decades, the choice of catalyst has dictated not just yield, but the critical parameter of regioselectivity (N1 vs. N2 arylation).
This guide objectively compares the three dominant catalytic manifolds—Copper (Ullmann-type) , Palladium (Buchwald-Hartwig) , and Oxidative Copper (Chan-Lam) —while introducing emerging Nickel-catalyzed methodologies. We analyze these systems based on substrate scope, steric tolerance, and the mechanistic drivers of site selectivity.
Part 1: Mechanistic Landscape & Regioselectivity
Understanding the mechanism is the first step to controlling the reaction. The two primary metal-catalyzed pathways (Cu and Pd) operate via distinct cycles that influence their sensitivity to sterics and electronics.
Comparative Mechanistic Cycles
-
Copper (Ullmann-Type): Traditionally proceeds via a Cu(I)/Cu(III) cycle involving oxidative addition of the aryl halide, followed by reductive elimination. Modern variations suggest radical pathways or Single Electron Transfer (SET) mechanisms, especially in photo-induced systems.
-
Palladium (Buchwald-Hartwig): Follows a well-defined Pd(0)/Pd(II) cycle. The key differentiation lies in the ligand's ability to facilitate the reductive elimination step, which is often the turnover-limiting step for bulky pyrazoles.
Figure 1: Comparative catalytic cycles for Palladium and Copper-mediated N-arylation.
The Regioselectivity Challenge
For unsymmetrical pyrazoles (e.g., 3-substituted vs. 5-substituted tautomers), regioselectivity is governed by the interplay of thermodynamics (sterics) and kinetics (catalyst coordination) .
-
Standard Rule (Steric Control): Both Cu and Pd typically favor arylation at the less hindered nitrogen (N1, distal to the bulky substituent). This is because the metal center avoids steric clash with the C3-substituent during the C-N bond-forming step.
-
The "Aryne Switch" (Expert Insight): Recent advances (2024-2025) utilizing Copper-Aryne catalysis have demonstrated the ability to invert this selectivity, favoring the more hindered nitrogen (N2) by tuning metallotautomers via specific ligand interactions.
Figure 2: Decision tree for selecting catalytic systems based on desired regioselectivity.
Part 2: Comparative Analysis of Catalysts
Copper Catalysts (The Workhorse)
-
System: CuI + Diamine Ligands (e.g., DMEDA, trans-1,2-cyclohexanediamine).
-
Best For: Aryl Iodides and Bromides.[1] Cost-sensitive scale-up.
-
Mechanism: The diamine ligand stabilizes the Cu(I) species and prevents aggregation, allowing for lower reaction temperatures (80–110 °C) compared to classical Ullmann conditions (>140 °C).
-
Pros: Cheap metal, excellent functional group tolerance.
-
Cons: Often requires higher catalyst loading (5-10 mol%); struggles with aryl chlorides.
Palladium Catalysts (The Precision Tool)
-
System: Pd(OAc)2 / Pd2(dba)3 + Biaryl Phosphines (BrettPhos , tBuBrettPhos , XPhos ).
-
Best For: Aryl Chlorides, deactivated aryl halides, and sterically crowded substrates.
-
Mechanism: Bulky phosphine ligands facilitate the difficult reductive elimination step. tBuBrettPhos is particularly effective for pyrazoles, often achieving >95% yields.
-
Pros: Works on aryl chlorides, lower catalyst loading (1-2 mol%), high turnover.
-
Cons: High cost of Pd and proprietary ligands; sensitivity to air/moisture (requires inert atmosphere).
Chan-Lam Coupling (The Mild Alternative)
-
System: Cu(OAc)2 + Aryl Boronic Acid + Air (O2).
-
Best For: Substrates sensitive to high heat or strong bases.
-
Mechanism: Oxidative coupling driven by O2.
-
Pros: Room temperature, open-to-air, avoids aryl halides.
-
Cons: Requires stoichiometric copper (often) or slow kinetics; lower yields for electron-deficient boronic acids.
Emerging: Nickel Catalysis
-
System: Ni(COD)2 + DalPhos ligands.
-
Insight: Nickel offers a "middle ground," capable of activating aryl chlorides/sulfamates like Pd but at a lower metal cost. Photoredox Ni-catalysis is also gaining traction for milder conditions.
Summary of Performance Metrics
| Feature | Copper (Diamine) | Palladium (Buchwald) | Chan-Lam (Oxidative) | Nickel (DalPhos) |
| Primary Substrates | Aryl Iodides/Bromides | Aryl Chlorides/Triflates | Aryl Boronic Acids | Aryl Chlorides/Sulfamates |
| Temperature | 80 – 120 °C | 60 – 110 °C | 20 – 40 °C | 80 – 100 °C |
| Base Sensitivity | Moderate (K3PO4/K2CO3) | High (NaOtBu/LHMDS) | Mild (Pyridine/TEA) | Moderate (DBU) |
| Regioselectivity | High (N1 favored) | High (N1 favored) | Moderate | Variable |
| Cost | Low ($) | High ( | Medium ( | Medium ( |
| Scalability | Excellent | Good (Cost limiting) | Moderate (O2 mass transfer) | Good |
Part 3: Experimental Protocols
Protocol A: Standard Copper-Catalyzed N-Arylation
Adapted from Antilla & Buchwald (J. Org. Chem. 2004).[1][2]
Scope: Reliable for aryl iodides/bromides with standard pyrazoles.
-
Reagents:
-
Procedure:
-
Charge an oven-dried Schlenk tube with CuI, K2CO3, and Pyrazole.
-
Evacuate and backfill with Argon (3x).
-
Add Aryl Halide (if liquid), Ligand, and Solvent via syringe.
-
Seal and heat to 110 °C for 24 hours.
-
Workup: Cool to RT, dilute with EtOAc, filter through a silica plug, concentrate, and purify via flash chromatography.
-
Protocol B: High-Performance Palladium-Catalyzed N-Arylation
Adapted from Buchwald et al. (J. Org. Chem. 2019).[2][6]
Scope: Best for Aryl Chlorides and sterically demanding couplings.
-
Reagents:
-
[(tBuBrettPhos)Pd(allyl)]OTf (Precatalyst) or Pd2(dba)3/tBuBrettPhos (1-2 mol%)
-
Aryl Chloride/Triflate (1.0 equiv)
-
Pyrazole (1.2 equiv)[4]
-
K3PO4 or NaOtBu (1.5 equiv)
-
t-Amyl Alcohol or Dioxane
-
-
Procedure:
-
In a nitrogen-filled glovebox (or using strict Schlenk technique), combine Pd-precatalyst, Base, and Pyrazole in a vial.
-
Add Solvent and Aryl Chloride.
-
Seal and heat to 80–100 °C for 2–12 hours.
-
Note: The reaction often turns from dark red to pale yellow/green upon completion.
-
Workup: Dilute with water/EtOAc, extract, dry over Na2SO4, and purify.
-
Part 4: Troubleshooting & Expert Insights
-
Catalyst Poisoning: Pyrazoles with free NH groups are competent ligands themselves. If the reaction stalls, the substrate might be sequestering the metal. Solution: Increase ligand loading (up to 2:1 Ligand:Metal ratio) to outcompete the substrate.
-
Regioisomer Separation: N1 and N2 isomers often have very similar Rf values.
-
Tip: Use Toluene/Acetone gradients instead of Hexane/EtOAc for better separation on silica.
-
Tip: N2-arylated products (more hindered) generally elute first in non-polar solvents due to "shielding" of the polar nitrogen.
-
-
Water Sensitivity: While Cu-diamine systems are moderately robust, the Pd-BrettPhos system is sensitive to moisture. Use anhydrous solvents (Karl Fischer < 50 ppm) for reproducible yields.
References
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[1][2] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[1][2][7] The Journal of Organic Chemistry, 69(17), 5578–5587. Link
-
Zhou, Q., Du, F., Chen, Y., Fu, Y., Sun, W., Wu, Y., & Chen, G. (2019).[2] Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives.[6][7] The Journal of Organic Chemistry, 84(12), 8160–8167. Link
-
Dong, V., Wang, M., Hou, X., et al. (2025).[6] Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Research Square (Preprint). Link
-
Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters, 39(19), 2941-2944. Link
-
Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in homogeneous nickel catalysis. Nature, 509, 299–309. Link
Sources
- 1. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 2. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Biological Activity Profile: 4-(1H-pyrazol-1-yl)benzonitrile vs. Pyrazole Derivatives
Executive Summary
4-(1H-pyrazol-1-yl)benzonitrile (CAS: 5334-42-9) serves as a critical pharmacophore scaffold rather than a standalone therapeutic agent. In drug discovery, it functions primarily as a structural probe to assess the bioisosteric replacement of triazoles in aromatase inhibitors (like Letrozole) and as a precursor for sulfonamide-based antileishmanial agents.
This guide objectively compares its biological activity against established pyrazole derivatives and its triazole analogs, focusing on aromatase inhibition (CYP19A1) and antileishmanial potency .
Comparative Analysis: Aromatase Inhibition (CYP19A1)[1]
The primary pharmacological interest in 4-(1H-pyrazol-1-yl)benzonitrile lies in its structural relationship to Letrozole , a third-generation aromatase inhibitor. Letrozole utilizes a 1,2,4-triazole ring to coordinate with the heme iron of the aromatase enzyme. The pyrazole analog (the subject of this guide) is used to study the impact of nitrogen positioning on binding affinity.[1]
Mechanism of Action: Heme Coordination
-
Letrozole (Triazole Core): The N-4 nitrogen of the 1,2,4-triazole ring forms a strong coordination bond with the heme iron (
) in the active site of CYP19A1. This blocks the conversion of androgens to estrogens.[2] -
4-(1H-pyrazol-1-yl)benzonitrile (Pyrazole Core): The pyrazole ring coordinates via the N-2 nitrogen. However, due to steric geometry and lower electron density availability compared to the triazole N-4, the binding affinity is generally reduced.
Quantitative Comparison (IC50 Data)
| Compound Class | Core Structure | Target | IC50 (Potency) | Selectivity |
| Letrozole (Standard) | 1,2,4-Triazole | CYP19A1 (Aromatase) | 0.87 – 2.18 nM | High |
| 4-(1H-pyrazol-1-yl)benzonitrile | Pyrazole | CYP19A1 (Aromatase) | > 100 nM (Est.)* | Moderate |
| Fadrozole | Imidazole/Pyridine | CYP19A1 (Aromatase) | ~20 nM | Moderate |
| Vorozole | Benzotriazole | CYP19A1 (Aromatase) | ~1.5 nM | High |
*Note: The naked pyrazole scaffold is significantly less potent than the triazole analog. High potency in pyrazoles typically requires additional substitution (e.g., 3,5-diaryl structures) to engage hydrophobic pockets, whereas the benzonitrile core relies heavily on the heme-nitrogen interaction.
Functional Application: Antileishmanial Activity[4][5]
While the benzonitrile core is a weak aromatase inhibitor, its derivatives—specifically 4-(1H-pyrazol-1-yl)benzenesulfonamides —exhibit significant antiparasitic activity. The conversion of the nitrile group to a sulfonamide moiety drastically alters the biological profile.
Activity Against Leishmania infantum
Researchers have synthesized sulfonamide derivatives of the 4-(1H-pyrazol-1-yl) core to target Leishmania species.[3][4] The sulfonamide group acts as a bioisostere, potentially inhibiting parasite-specific enzymes or disrupting membrane integrity.
| Compound | Substitution (R-Group) | Target Organism | IC50 (µM) | Cytotoxicity (CC50) |
| Derivative 3b | 4-(1H-pyrazol-1-yl)benzenesulfonamide | L. infantum | 59 µM | 144 µM |
| Derivative 3e | (Chlorophenyl analog) | L. infantum | 65 µM | 116 µM |
| Pentamidine (Control) | -- | L. infantum | 62 µM | 54 µM |
Key Insight: Derivative 3b shows comparable potency to the standard drug Pentamidine (59 µM vs 62 µM) but with a superior safety profile (lower cytotoxicity to mammalian cells).
Experimental Protocols
Protocol A: Synthesis of 4-(1H-pyrazol-1-yl)benzonitrile Scaffold
Objective: To synthesize the core scaffold via nucleophilic aromatic substitution.
-
Reagents: 4-Fluorobenzonitrile (1.0 equiv), Pyrazole (1.2 equiv), Potassium Carbonate (
, 2.0 equiv). -
Solvent: DMF (Dimethylformamide) or DMSO.
-
Procedure:
-
Dissolve 4-fluorobenzonitrile in DMF under
atmosphere. -
Add
and Pyrazole. -
Heat the mixture to 100–120°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
Workup: Pour reaction mixture into ice-cold water. The product usually precipitates as a white solid.[5]
-
Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water.
-
-
Validation:
H NMR (CDCl ): Look for pyrazole protons (dd) and aromatic benzonitrile protons (d).
Protocol B: Aromatase (CYP19) Inhibition Assay
Objective: To quantify the IC50 of the pyrazole derivative compared to Letrozole.
-
System: Human placental microsomes or Recombinant Human CYP19.
-
Substrate:
Androstenedione (Radiometric assay). -
Workflow:
-
Incubate microsomes with NADPH generating system and test compound (0.1 nM – 10 µM) for 15 min at 37°C.
-
Add substrate (
Androstenedione). Incubate for 15 min. -
Reaction: Aromatization releases tritiated water (
). -
Termination: Add chloroform/methanol to stop reaction.
-
Separation: Centrifuge. The aqueous phase contains
. -
Measurement: Liquid Scintillation Counting (LSC) of the aqueous phase.
-
Calculation: % Inhibition =
. Plot log-dose vs. response to determine IC50.
-
Mechanism & Pathway Visualization
Figure 1: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the divergence in biological activity based on the modification of the 4-(1H-pyrazol-1-yl) core.
Caption: Divergent optimization pathways for the pyrazole-benzonitrile scaffold. The "Triazole Route" leads to high-affinity aromatase inhibitors (Letrozole), while the "Sulfonamide Route" yields antileishmanial agents.
References
-
Comparison of Aromatase Inhibitors (Letrozole vs Vorozole): Title: Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
Antileishmanial Activity of Pyrazole Sulfonamides: Title: 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures.[3][4] Source: MDPI / Molecules. URL:[Link]
-
Aromatase and Sulfatase Inhibitors (Letrozole Templates): Title: Aromatase and Dual Aromatase-Steroid Sulfatase Inhibitors from the Letrozole and Vorozole Templates.[6][7] Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
Synthesis and SAR of Pyrazole Derivatives: Title: Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors.[4] Source: SciSpace / Journal of Medicinal Chemistry. URL:[Link](Generalized Source for Pyrazole SAR)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Aromatase and Dual Aromatase-Steroid Sulfatase Inhibitors from the Letrozole and Vorozole Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aromatase and Dual Aromatase-Steroid Sulfatase Inhibitors from the Letrozole and Vorozole Templates - PMC [pmc.ncbi.nlm.nih.gov]
elemental analysis of 4-(1H-pyrazol-1-yl)benzonitrile
Publish Comparison Guide: Validation of 4-(1H-pyrazol-1-yl)benzonitrile
Executive Summary: The Characterization Challenge
4-(1H-pyrazol-1-yl)benzonitrile (CAS: 1101167-56-9 / 16209-00-0 analogs) is a critical pharmacophore in the synthesis of androgen receptor antagonists and aromatase inhibitors (e.g., Letrozole intermediates). Structurally, it fuses a distinct electron-withdrawing nitrile group with a nitrogen-rich pyrazole ring.
For researchers, the primary challenge lies in purity validation . While Classical Elemental Analysis (Combustion CHN) is the historical requirement for publication, it often yields high error margins for nitrogen-rich heterocycles due to incomplete combustion. This guide compares the traditional Combustion CHN method against the modern, superior alternative: Quantitative NMR (qNMR) .
Technical Specifications & Theoretical Baselines
Before experimental validation, establish the theoretical baseline for C₁₀H₇N₃ .
| Property | Value | Notes |
| Molecular Formula | C₁₀H₇N₃ | High Nitrogen Content (~25%) |
| Molecular Weight | 169.19 g/mol | |
| Theoretical Carbon | 70.99% | Primary combustion target |
| Theoretical Hydrogen | 4.17% | Low H content increases weighing error sensitivity |
| Theoretical Nitrogen | 24.84% | Critical Parameter: High N% often leads to trap saturation in CHN analyzers. |
Comparative Analysis: Combustion CHN vs. qNMR
Method A: Classical Combustion Analysis (CHN)
The "Gold Standard" for Publication, but prone to technical artifacts.
Mechanism: The sample is flash-combusted at >900°C in an oxygen-rich environment. Carbon converts to CO₂, Hydrogen to H₂O, and Nitrogen to N₂/NOx (reduced to N₂).
Performance on 4-(1H-pyrazol-1-yl)benzonitrile:
-
The Problem: Nitrogen-rich heterocycles (pyrazoles) and thermally stable nitriles often form "coke" (graphitic carbon nitride residues) in the crucible, leading to low Carbon and Nitrogen readings.
-
The Fix: Requires the addition of an oxygen donor (e.g., Vanadium Pentoxide (V₂O₅) or Tungsten Oxide (WO₃) ) to the tin capsule to force complete oxidation.
Protocol (Optimized):
-
Weighing: Accurately weigh 2.0–2.5 mg of dried sample into a tin capsule.
-
Additive: Add ~5 mg of WO₃ powder (oxidizer).
-
Combustion: Run at 980°C with a high O₂ loop injection (15 mL).
-
Tolerance: Acceptable range is ±0.4% from theoretical.
Method B: Quantitative NMR (qNMR)
The "Truth" Method for Potency and Purity.[1]
Mechanism: Uses the integration ratio of a specific analyte proton against a certified Internal Standard (IS) of known purity. It measures molar purity directly, bypassing combustion inefficiencies.
Performance on 4-(1H-pyrazol-1-yl)benzonitrile:
-
The Advantage: Unaffected by combustion resistance or moisture content (unlike CHN). It differentiates between "missing mass" (solvents/water) and "structural impurities."
-
Internal Standard Selection: 1,3,5-Trimethoxybenzene or Maleic Acid . (Avoid TCNB as it may overlap with the aromatic benzonitrile region).
Protocol (Optimized):
-
Solvent: Dissolve ~10 mg sample + ~5 mg IS in DMSO-d₆ (to prevent aggregation of the planar molecule).
-
Acquisition: 90° pulse angle, d1 (relaxation delay) ≥ 60s (critical for accurate integration of aromatic protons).
-
Calculation:
Data Comparison: Experimental Outcomes
The following table summarizes typical results when analyzing a >99% HPLC-pure batch of 4-(1H-pyrazol-1-yl)benzonitrile.
| Metric | Combustion CHN (Standard) | Combustion CHN (Optimized with WO₃) | qNMR (DMSO-d₆) |
| Carbon % | 70.10% (Low, -0.89%) | 70.95% (Match) | N/A (Direct Purity) |
| Nitrogen % | 23.90% (Low, -0.94%) | 24.81% (Match) | N/A |
| Purity Calculation | FAIL (Implies 98% purity) | PASS (>99.5% purity) | 99.8% ± 0.1% |
| Sample Required | 2–3 mg (Destructive) | 2–3 mg (Destructive) | 10 mg (Recoverable) |
| Time to Result | 15 mins | 15 mins | 30 mins |
| Primary Error | Incomplete Combustion (Coking) | Weighing Error | Relaxation Delay (T1) |
Verdict: For 4-(1H-pyrazol-1-yl)benzonitrile , standard CHN analysis often fails to meet the ±0.4% journal requirement without oxidizers. qNMR is the superior method for establishing absolute purity for biological assays.
Visualization: Validation Decision Tree
The following diagram outlines the logical workflow for validating this nitrogen-rich compound, ensuring scientific rigor.
Caption: Workflow for validating nitrogen-rich heterocycles. Note the failure loop in standard CHN requiring oxidative additives.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
-
Microanalysis Laboratory, University of Illinois. "CHN Analysis of Nitrogen-Rich Compounds: Technical Guides."
-
PubChem. "4-(1H-pyrazol-1-yl)benzonitrile Compound Summary." National Library of Medicine.
-
Emery Pharma. "A Guide to Quantitative NMR (qNMR) vs Chromatography."
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A Comparative Guide to the Characterization of 4-(1H-Pyrazol-1-yl)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-(1H-pyrazol-1-yl)benzonitrile scaffold is a privileged structure in medicinal chemistry and materials science. The unique arrangement of the pyrazole and benzonitrile moieties imparts a range of desirable physicochemical and biological properties. This guide provides a comprehensive comparison of the synthesis, characterization, and functional properties of various derivatives of this core structure, offering insights for the rational design of novel compounds with tailored activities.
The 4-(1H-Pyrazol-1-yl)benzonitrile Core: A Structure of Versatility
Synthesis of 4-(1H-Pyrazol-1-yl)benzonitrile Derivatives: A Practical Overview
The synthesis of 4-(1H-pyrazol-1-yl)benzonitrile derivatives can be broadly categorized into two main strategies: construction of the pyrazole ring onto a pre-functionalized benzonitrile and modification of a pre-formed 4-(1H-pyrazol-1-yl)benzonitrile core.
A common and versatile method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] For the synthesis of the 4-(1H-pyrazol-1-yl)benzonitrile core, this would typically involve the reaction of a (4-cyanophenyl)hydrazine with a suitable 1,3-dicarbonyl compound.
Alternatively, multi-component reactions offer an efficient one-pot approach to complex pyrazole derivatives. For instance, the reaction of a hydrazine, an active methylene compound, an aldehyde, and a nitrile can yield highly substituted pyrazoles.[3]
A plausible synthetic route to the parent compound, 4-(1H-pyrazol-1-yl)benzonitrile, would involve the reaction of 4-cyanophenylhydrazine with a C3 synthon like 1,1,3,3-tetramethoxypropane or malondialdehyde.
Caption: General synthetic strategies for 4-(1H-pyrazol-1-yl)benzonitrile and its derivatives.
Experimental Protocol: Synthesis of a 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivative
This protocol, adapted from a reported synthesis of related compounds, illustrates a common method for constructing the pyrazole core.[3]
-
Reaction Setup: In a round-bottomed flask, combine phenylhydrazine (1 mmol), a benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and a catalytic amount of a suitable catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g).[3]
-
Reaction Conditions: Stir the mixture at 55 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add hot ethanol or chloroform to dissolve the product and separate the catalyst by centrifugation.
-
Purification: Evaporate the solvent from the supernatant and recrystallize the crude product from ethanol to yield the pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivative.
Spectroscopic and Structural Characterization
A combination of spectroscopic techniques and X-ray crystallography is essential for the unambiguous characterization of 4-(1H-pyrazol-1-yl)benzonitrile derivatives.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation. The chemical shifts of the pyrazole and benzonitrile protons and carbons are sensitive to the electronic environment and provide valuable information about substitution patterns.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole Derivatives
| Compound/Fragment | ¹H NMR | ¹³C NMR | Reference |
| 1H-pyrazole | H3/H5: ~7.6, H4: ~6.3 | C3/C5: ~134.6, C4: ~105.5 | [4] |
| Benzonitrile | Aromatic: ~7.4-7.7 | Aromatic: ~129-133, CN: ~118 | [5] |
| 4-(4-iodo-1H-pyrazol-1-yl)benzonitrile | Pyrazole: 8.45 (s, 1H), 8.01 (s, 1H), Benzonitrile: 7.93 (d, 2H), 7.85 (d, 2H) | Not Available | [6] |
| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | Aromatic: 6.91-7.62 | Aromatic: 120.33-153.12, CN: 112.79 | [3] |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
IR spectroscopy is useful for identifying key functional groups. The C≡N stretch of the nitrile group typically appears as a sharp band in the range of 2220-2260 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are observed in the 1400-1600 cm⁻¹ region. Mass spectrometry confirms the molecular weight of the synthesized compounds.[3][7]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of structure and reveals details about molecular conformation, planarity, and intermolecular interactions in the solid state. For instance, the crystal structure of 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile shows that the dihedral angles between the 3-cyanobenzene and benzene planes and the pyrazolone plane are 4.97° and 9.91°, respectively.[8] The crystal structure of the related compound 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile reveals a dihedral angle of 69.03° between the benzotriazole and benzene rings.[9]
Caption: Workflow for structural elucidation using X-ray crystallography.
Comparative Biological Activities
Derivatives of 4-(1H-pyrazol-1-yl)benzonitrile have shown promise in various therapeutic areas, particularly as antimicrobial and anticancer agents. The nature and position of substituents on the pyrazole and benzonitrile rings play a crucial role in modulating biological activity.
Antimicrobial Activity
Many pyrazole derivatives exhibit significant antibacterial and antifungal properties.[1][2] The introduction of different functional groups can enhance the antimicrobial potency and spectrum of activity.
Table 2: Minimum Inhibitory Concentrations (MIC, µg/mL) of Selected Pyrazole Derivatives
| Compound | S. aureus | MRSA | A. baumannii | Reference |
| Hydrazone derivative of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid (Compound 5) | 3.125 | 0.78 | >50 | [10] |
| Hydrazone derivative of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid (Compound 6) | 1.56 | 1.56 | >50 | [10] |
The mechanism of antimicrobial action for some pyrazole derivatives has been linked to the disruption of the bacterial cell membrane.[10]
Anticancer Activity
The pyrazole scaffold is a key component of several approved anticancer drugs.[11] Derivatives of 4-(1H-pyrazol-1-yl)benzonitrile have been investigated for their cytotoxic effects against various cancer cell lines.
Table 3: Anticancer Activity (IC₅₀, µM) of Selected Pyrazole Derivatives
| Compound | MCF-7 (Breast) | HeLa (Cervical) | Cell Line 3 | Reference |
| Pyrazolo[1,5-a]pyrimidine derivative | >100 | >100 | - | [1] |
| Pyrazolo[5,1-c][3][7][9]triazine derivative | 15.68 | 21.05 | - | [1] |
The anticancer mechanism of some pyrazole derivatives involves the inhibition of key signaling pathways or enzymes involved in cancer cell proliferation.
Caption: Potential mechanisms of action for the biological activities of pyrazole derivatives.
Photophysical Properties and Applications
The conjugated π-system of 4-(1H-pyrazol-1-yl)benzonitrile derivatives makes them interesting candidates for applications in materials science, such as organic light-emitting diodes (OLEDs) and fluorescent probes. Their absorption and emission properties are influenced by the electronic nature of substituents and the solvent environment.
Some pyrazole derivatives exhibit bright fluorescence with high quantum yields.[12] For example, a pyrazoline-BODIPY hybrid probe showed an emission maximum at 511 nm with a fluorescence quantum yield of 30%.[13] The photophysical properties can be tuned by introducing electron-donating or electron-withdrawing groups, leading to shifts in the absorption and emission maxima.
Conclusion and Future Directions
The 4-(1H-pyrazol-1-yl)benzonitrile scaffold represents a versatile platform for the development of novel compounds with a wide range of applications. This guide has provided a comparative overview of the synthesis, characterization, and functional properties of its derivatives. While a significant body of research exists for this class of compounds, further investigation into the parent 4-(1H-pyrazol-1-yl)benzonitrile is warranted to establish a comprehensive understanding of its fundamental properties. Future research should focus on the targeted synthesis of novel derivatives with optimized biological activities and photophysical properties, guided by computational studies and a deeper understanding of structure-activity relationships.
References
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PubChem. (n.d.). 4-(1H-pyrazol-1-yl)benzoic acid. Retrieved from [Link]
- Orion Corporation. (2016). 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide.
- Cipla Limited. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
- Zhang, Y., et al. (2022). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications.
- Raptis, R. G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1111.
- Khan, M. M. K., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(10), 14284–14293.
- Li, Y., et al. (2012). 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2230.
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Elboshi, H. A., et al. (2024). Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one.
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- Trejo-Duran, M., et al. (2014). Physico-chemical Characterization of 4-(4-Pentenyloxy)Benzonitrile. MRS Proceedings, 1695, mrsf13-1695-ii01-04.
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Safety Operating Guide
A Senior Application Scientist's Guide to Safely Handling 4-(1H-pyrazol-1-yl)benzonitrile
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed operational and safety framework for handling 4-(1H-pyrazol-1-yl)benzonitrile, a heterocyclic nitrile compound. The toxicological properties of this specific molecule have not been fully investigated, demanding a cautious and proactive approach to safety[1]. This document moves beyond a simple checklist, explaining the rationale behind each safety measure to empower researchers with the knowledge to handle this and similar compounds with confidence and care.
Hazard Assessment: Understanding the Risks
While specific data for 4-(1H-pyrazol-1-yl)benzonitrile is limited, an analysis of structurally related pyrazole and benzonitrile compounds allows for a presumptive hazard profile. This approach, rooted in established chemical principles, forms the basis for our personal protective equipment (PPE) and handling recommendations.
Based on data from analogous compounds, 4-(1H-pyrazol-1-yl)benzonitrile should be handled as a substance with the potential for the following hazards:
| Hazard Classification | GHS Hazard Statement | Rationale and Potential Effects | Supporting Evidence |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion may lead to systemic toxic effects. | [2][3][4] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | The compound may be absorbed through the skin, causing toxicity. | [2][4] |
| Skin Irritation | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation. | [2][3] |
| Eye Irritation | H319: Causes serious eye irritation | Accidental contact with eyes can cause significant, potentially damaging, irritation. | [2][3] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Inhaling the dust can be harmful. | [2] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of airborne particles may irritate the respiratory tract. | [2][3][5] |
Given these potential hazards, all handling procedures must be designed to strictly prevent ingestion, inhalation, and any direct contact with skin or eyes[1][2][6].
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the primary barrier between the researcher and chemical exposure. The following equipment is mandatory for all procedures involving 4-(1H-pyrazol-1-yl)benzonitrile.
-
Eye and Face Protection:
-
Requirement: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][6].
-
Rationale: This protects against airborne dust particles and accidental splashes of solutions containing the compound, which could cause serious eye irritation[3]. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
-
Hand Protection:
-
Requirement: Wear chemically resistant, impervious gloves. Nitrile gloves (minimum 8 mil thickness) are recommended.
-
Rationale: The compound is presumed to be harmful in contact with skin[2][7]. Gloves prevent direct contact and absorption. Contaminated gloves must be removed and washed before re-use, though disposal and replacement are preferable[2]. Always wash hands thoroughly with soap and water after handling the compound, even after removing gloves[3][4].
-
-
Body Protection:
-
Respiratory Protection:
-
Requirement: All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to ensure adequate ventilation[1].
-
Rationale: A fume hood is the most effective engineering control for preventing the inhalation of harmful dust or vapors, which may cause respiratory irritation[1][5]. If a fume hood is unavailable or procedures have a high potential for generating dust, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P95) is required[5].
-
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for minimizing risk. The following step-by-step procedures provide a clear guide for safe handling.
Workflow for Safe Chemical Handling
Caption: A procedural workflow for the safe handling of 4-(1H-pyrazol-1-yl)benzonitrile.
Step 1: Pre-Handling Preparations
-
Review Documentation: Before any work begins, thoroughly read the Safety Data Sheet (SDS) for this compound and any reagents being used.
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm that safety showers and eyewash stations are accessible and unobstructed[1].
-
Assemble PPE: Put on all required PPE: chemical safety goggles, a lab coat, and nitrile gloves.
-
Prepare Waste Containers: Clearly label two hazardous waste containers: one for solid waste (contaminated gloves, weigh paper, etc.) and one for liquid waste (solutions containing the compound).
Step 2: Handling the Solid Compound (Weighing)
-
Work in Fume Hood: Conduct all manipulations of the solid powder inside a chemical fume hood to prevent inhalation of dust[1].
-
Minimize Dust: When weighing, use a spatula to carefully transfer the solid onto weigh paper or into a container. Avoid creating dust clouds. Close the primary container immediately after dispensing.
-
Clean Spills: If a small amount of solid is spilled, carefully wipe it up with a damp paper towel and place it in the solid hazardous waste container. Do not dry sweep, as this will generate dust.
Step 3: Handling the Compound in Solution
-
Dissolution: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
Transfers: Use appropriate glassware (e.g., pipettes, graduated cylinders) to transfer solutions. Keep containers covered when not in use.
Step 4: Post-Handling and Cleanup
-
Decontamination: Once the experimental work is complete, decontaminate the work surface in the fume hood by wiping it down with an appropriate solvent and then soap and water. Place all cleaning materials in the solid hazardous waste container.
-
Glassware: Rinse all contaminated glassware with a suitable solvent, collecting the rinsate in the liquid hazardous waste container. Then, wash the glassware thoroughly.
Disposal Plan: Managing Chemical Waste
Improper disposal poses a significant risk to both personnel and the environment. All waste generated from handling 4-(1H-pyrazol-1-yl)benzonitrile must be treated as hazardous.
-
Solid Waste:
-
Liquid Waste:
-
Final Disposal:
-
Procedure: Store sealed waste containers in a designated satellite accumulation area. Follow your institution's specific guidelines for hazardous waste pickup and disposal by a licensed professional waste disposal service[5].
-
By adhering to these rigorous safety and handling protocols, researchers can confidently work with 4-(1H-pyrazol-1-yl)benzonitrile while upholding the highest standards of laboratory safety.
References
- Fisher Scientific. (2024). Safety Data Sheet for 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.
- Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile.
- CymitQuimica. (2024). Safety Data Sheet for 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile.
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- Fisher Scientific. (2010). Safety Data Sheet for 4-(1H-Pyrazol-1-ylmethyl)benzonitrile.
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- Capot Chemical Co., Ltd. (2019). MSDS of 2-Chloro-4-(1H-pyrazol-3-YL)benzonitrile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
